molecular formula C13H21N3 B1279039 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine CAS No. 211247-62-0

1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1279039
CAS No.: 211247-62-0
M. Wt: 219.33 g/mol
InChI Key: PFDUBQQHEHJNQX-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15(2)12-7-9-16(10-8-12)13-5-3-11(14)4-6-13/h3-6,12H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDUBQQHEHJNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447274
Record name 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine
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Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211247-62-0
Record name 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine
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Foundational & Exploratory

Spectroscopic and Methodological Profile of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for the compound 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization and analysis of this and related piperidine-containing molecules. Due to the limited availability of directly published experimental data for this specific molecule, this guide combines established analytical protocols for similar compounds with predicted spectroscopic data to serve as a comprehensive resource.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent parts: a 4-substituted aniline and an N,N-dimethylpiperidin-4-amine moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH (ortho to NH₂)6.60 - 6.70Doublet
Aromatic CH (meta to NH₂)6.80 - 6.90Doublet
Piperidine CH (at N-1)3.40 - 3.60Multiplet
Piperidine CH (at C-4)2.40 - 2.60Multiplet
N(CH₃)₂2.20 - 2.30Singlet
Piperidine CH₂ (axial)1.90 - 2.10Multiplet
Piperidine CH₂ (equatorial)1.60 - 1.80Multiplet
NH₂3.50 - 4.50Broad Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C (C-NH₂)140 - 142
Aromatic C (C-N piperidine)145 - 147
Aromatic CH (ortho to NH₂)115 - 117
Aromatic CH (meta to NH₂)118 - 120
Piperidine C (C-4)60 - 62
Piperidine C (adjacent to N-1)50 - 52
N(CH₃)₂40 - 42
Piperidine C (C-3, C-5)28 - 30
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to be readily ionized using electrospray ionization (ESI) in positive ion mode, yielding a prominent protonated molecule [M+H]⁺.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺ (Molecular Ion)220.1814
Major Fragment 1175.1287
Major Fragment 2134.1021
Major Fragment 386.1021

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data, adapted from standard practices for the analysis of aromatic amines and piperidine derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a 90° pulse width.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain a good quality spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • ESI-MS Acquisition:

    • Operate the ESI source in positive ion mode.

    • Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

    • Optimize the source temperature and gas flow rates for maximum signal intensity.

    • Acquire data over a mass range of m/z 50-500.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply a range of collision energies to induce fragmentation and obtain a detailed fragmentation pattern.

Logical Workflow and Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a generalized workflow for the synthesis and analysis of 4-aminopiperidine derivatives and a potential logical relationship in a drug discovery context.

G cluster_synthesis Synthesis Workflow Start Start Reductive_Amination Reductive Amination of N-Boc-4-piperidone and 4-nitroaniline Start->Reductive_Amination Deprotection Boc Deprotection Reductive_Amination->Deprotection Purification Purification by Column Chromatography Deprotection->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Final_Compound 1-(4-aminophenyl)-N,N- dimethylpiperidin-4-amine Characterization->Final_Compound

Caption: Generalized synthetic workflow for 4-aminopiperidine derivatives.

G cluster_discovery Drug Discovery Logic Target_Identification Target Identification (e.g., Ion Channels) Library_Screening Compound Library Screening Target_Identification->Library_Screening Hit_Compound Initial Hit Compound (e.g., Piperidine Scaffold) Library_Screening->Hit_Compound Lead_Optimization Lead Optimization (SAR Studies) Hit_Compound->Lead_Optimization Candidate_Compound Candidate Compound (e.g., 1-(4-aminophenyl)-N,N- dimethylpiperidin-4-amine) Lead_Optimization->Candidate_Compound Preclinical_Testing Preclinical Testing Candidate_Compound->Preclinical_Testing

Caption: Logical flow in a typical drug discovery process.

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide integrates foundational principles of piperidine conformation with data from analogous structures to present a scientifically grounded perspective. The document covers the core physicochemical properties, predicted conformational preferences, and a generalized experimental workflow for the structural elucidation of this and similar molecules.

Introduction

This compound is a substituted piperidine derivative with potential applications in medicinal chemistry and materials science. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, and understanding the three-dimensional structure and conformational dynamics of its derivatives is paramount for rational drug design and the prediction of biological activity. The spatial arrangement of the substituents on the piperidine ring dictates the molecule's overall shape, polarity, and ability to interact with biological targets.

This guide will focus on the key structural features of this compound, with a particular emphasis on the conformational isomerism of the piperidine ring.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 211247-62-0
Molecular Formula C₁₃H₂₁N₃
Molecular Weight 219.33 g/mol
Canonical SMILES CN(C)C1CCN(CC1)C2=CC=C(C=C2)N
Predicted LogP 1.8 - 2.2
Predicted pKa Basic (piperidine N): ~9-10; Basic (aniline N): ~4-5

Note: Predicted values are based on computational models and may vary from experimental results.

2.1. 2D Molecular Structure

Caption: 2D structure of this compound.

Conformational Analysis

The conformational landscape of substituted piperidines is predominantly defined by the chair conformation, which effectively minimizes both torsional and steric strain.[1] The introduction of substituents leads to a dynamic equilibrium between different chair forms, primarily distinguished by the axial or equatorial orientation of these groups.

For this compound, the key conformational considerations are:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation.

  • Orientation of the 4-(N,N-dimethylamino) group: Substituents at the 4-position of a piperidine ring generally behave similarly to those on a cyclohexane ring.[2] The N,N-dimethylamino group is sterically demanding and will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on the piperidine ring.

  • Orientation of the 1-(4-aminophenyl) group: The substituent at the nitrogen atom of the piperidine ring can also adopt either an axial or equatorial position. The preference is influenced by a balance of steric and electronic factors. Generally, for N-aryl piperidines, the equatorial orientation of the aryl group is favored to reduce steric hindrance.

Based on these principles, the most stable conformation of this compound is predicted to be a chair conformation where both the 1-(4-aminophenyl) and the 4-(N,N-dimethylamino) groups occupy equatorial positions.

conformational_equilibrium cluster_more_stable Diequatorial Conformer cluster_less_stable Diaxial Conformer Diequatorial (More Stable) Diequatorial (More Stable) Diaxial (Less Stable) Diaxial (Less Stable) Diequatorial (More Stable)->Diaxial (Less Stable) Ring Flip Diaxial (Less Stable)->Diequatorial (More Stable) Ring Flip a 1-(4-aminophenyl) group: Equatorial 4-(N,N-dimethylamino) group: Equatorial b 1-(4-aminophenyl) group: Axial 4-(N,N-dimethylamino) group: Axial

Caption: Predicted conformational equilibrium for this compound.

Experimental Protocols for Structural Characterization

4.1. Synthesis

A plausible synthetic route could involve the reductive amination of 1-(4-aminophenyl)piperidin-4-one with dimethylamine.

synthesis_workflow reagents 1-(4-aminophenyl)piperidin-4-one + Dimethylamine + Reducing Agent (e.g., NaBH(OAc)₃) reaction Reductive Amination reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A general workflow for the synthesis of the target compound.

4.2. Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and provide insights into the conformational dynamics.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, splitting patterns, and coupling constants of the piperidine ring protons can provide information about their axial or equatorial orientation. Protons in an axial position typically resonate at a higher field (lower ppm) than their equatorial counterparts.

    • ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum to identify the number of unique carbon environments, confirming the presence of all carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

    • Variable Temperature (VT) NMR: To study the dynamics of conformational exchange (e.g., chair-chair interconversion), NMR spectra can be recorded at different temperatures. At lower temperatures, the interconversion may slow down sufficiently to allow for the observation of distinct signals for the axial and equatorial protons.

4.2.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap). The accurate mass measurement of the molecular ion ([M+H]⁺) would be used to confirm the molecular formula (C₁₃H₂₁N₃).

4.3. X-ray Crystallography

  • Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state, providing precise bond lengths, bond angles, and dihedral angles.

  • Methodology:

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

    • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data.

    • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion

This compound is a molecule with a conformationally flexible piperidine core. Based on established principles of stereochemistry, it is predicted to predominantly exist in a chair conformation with both the 1- and 4-substituents in equatorial positions to minimize steric strain. While specific experimental data for this compound is limited, this guide provides a robust framework for its structural and conformational analysis based on analogous systems and standard analytical techniques. For drug development professionals and researchers, a thorough understanding of these structural nuances is critical for predicting molecular interactions and designing novel compounds with desired biological activities.

References

The Ascending Trajectory of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine scaffold is emerging as a promising framework in medicinal chemistry. Its inherent structural features offer a versatile platform for the development of novel therapeutic agents across various disease areas. This technical guide synthesizes the current understanding of the biological activities of derivatives based on the core 4-aminopiperidine structure, providing a foundation for future research and development endeavors. While specific research on this compound derivatives is nascent, this document draws upon extensive studies of structurally related 4-aminopiperidine analogs to elucidate potential therapeutic applications and guide further investigation.

Antifungal Activity: A Primary Focus

A significant body of research highlights the potent antifungal properties of 4-aminopiperidine derivatives. These compounds have demonstrated remarkable efficacy against a range of clinically relevant fungal pathogens, including various species of Candida and Aspergillus.

Quantitative Antifungal Activity Data

The minimum inhibitory concentrations (MICs) for a selection of 4-aminopiperidine derivatives against various fungal strains are presented below. These values, collated from a comprehensive study on their antifungal potential, underscore the potent activity of this chemical class.[1]

CompoundC. albicans ATCC 90028 MIC (µg/mL)C. glabrata ATCC 90030 MIC (µg/mL)C. krusei ATCC 6258 MIC (µg/mL)A. fumigatus ATCC 204305 MIC (µg/mL)
2b Benzyln-Dodecyl4244
3b Phenylethyln-Dodecyl2124
Amorolfine --4416>64
Structure-Activity Relationships (SAR)

Analysis of the structure-activity relationships of these antifungal 4-aminopiperidines has revealed key insights for optimizing their activity.[1] The combination of a benzyl or phenylethyl group at the piperidine nitrogen (R¹) with a long alkyl chain, such as n-dodecyl, at the 4-amino group (R²) appears to be most effective for enhancing antifungal potency.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for these 4-aminopiperidine derivatives is the inhibition of the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.[1] Specifically, these compounds have been shown to inhibit two key enzymes in this pathway: sterol C14-reductase and sterol C8-isomerase.[1] This disruption of ergosterol production leads to a fungicidal effect.[1]

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Inhibition by 4-Aminopiperidine Derivatives Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Sterol C14-reductase Sterol C14-reductase Lanosterol->Sterol C14-reductase Ergosterol_Intermediates Ergosterol Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Sterol C8-isomerase Sterol C8-isomerase Sterol C14-reductase->Sterol C8-isomerase Sterol C8-isomerase->Ergosterol_Intermediates 4-Aminopiperidine_Derivatives 4-Aminopiperidine Derivatives 4-Aminopiperidine_Derivatives->Sterol C14-reductase Inhibit 4-Aminopiperidine_Derivatives->Sterol C8-isomerase Inhibit

Inhibition of Ergosterol Biosynthesis Pathway

Broader Antimicrobial and Cytotoxic Potential

Beyond their antifungal properties, piperidine and piperazine derivatives have been investigated for a wider range of antimicrobial and cytotoxic activities.

Antibacterial Activity

Various novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity.[2] One compound in this series demonstrated significant antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with a MIC value of 6.25 µg/mL.[2]

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of novel piperidin-4-one derivatives has also been explored. A series of 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes and their related quaternary ammonium salts were found to be potent cytotoxins with submicromolar CC50 values against several cancer cell lines.[3] Notably, these compounds displayed tumor-selective toxicity, being less cytocidal towards non-malignant cells.[3]

Cell LineCompound 3c CC₅₀ (µM)Compound 4c CC₅₀ (µM)
Ca9-22 (human gingival carcinoma)0.210.18
HSC-2 (human oral squamous carcinoma)0.250.22
HGF (human gingival fibroblasts)>10>10

Experimental Protocols

Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination

A general and efficient method for the synthesis of 4-aminopiperidine derivatives is through reductive amination.[1]

Materials:

  • N-substituted 4-piperidone derivative (1.0 eq)

  • Appropriate primary amine (1.5 eq)

  • Sodium triacetoxyborohydride (2.0 eq)

  • Dichloromethane (DCM) or Methanol as solvent

Procedure:

  • Dissolve the N-substituted 4-piperidone in the chosen solvent.

  • Add the primary amine and stir the mixture at room temperature.

  • After a short period (e.g., 30 minutes), add sodium triacetoxyborohydride portion-wise.

  • Continue stirring the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminopiperidine derivative.

Reductive_Amination_Workflow Start Start: N-substituted 4-piperidone & Amine Step1 Dissolve in Solvent (e.g., DCM) Start->Step1 Step2 Add Sodium Triacetoxyborohydride Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Reaction Quench (aq. NaHCO₃) Step3->Step4 Step5 Extraction with Organic Solvent Step4->Step5 Step6 Drying and Concentration Step5->Step6 Step7 Purification (Column Chromatography) Step6->Step7 End End: Purified 4-Aminopiperidine Derivative Step7->End

General Workflow for Reductive Amination
Antifungal Susceptibility Testing (Broth Microdilution)

The antifungal activity of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in 96-well plates.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control, assessed visually or by measuring the optical density.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against mammalian cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cell lines (e.g., HL-60, HUVEC)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

The 4-aminopiperidine scaffold represents a highly promising starting point for the development of new therapeutic agents, particularly in the realm of antifungal drug discovery. The established structure-activity relationships and the elucidated mechanism of action provide a solid foundation for the rational design of more potent and selective derivatives. While the biological activities of the specific this compound subclass are yet to be extensively explored, the data from related analogs strongly suggest a high potential for bioactivity. Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to explore their potential as antifungal, antibacterial, and anticancer agents. Further investigation into their pharmacokinetic and toxicological profiles will also be crucial for their advancement as clinical candidates.

References

An In-depth Technical Guide on the Role of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine is a commercially available building block for central nervous system (CNS) agents, but detailed public-domain research on its specific biological activity is limited. This guide, therefore, explores the potential of its core scaffold, the 1-aryl-4-aminopiperidine structure, in CNS drug discovery by examining the activities of closely related analogs. The experimental data and pathways presented are based on these analogs and serve to illustrate the potential applications and research directions for this compound.

Introduction: The Promise of the 1-Aryl-4-Aminopiperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for selective interactions with CNS targets. The 1-aryl-4-aminopiperidine motif, in particular, combines several key features that make it an attractive starting point for the design of novel CNS-active compounds:

  • Blood-Brain Barrier Permeability: The lipophilic nature of the aryl group and the overall physicochemical properties of the scaffold can be fine-tuned to facilitate passage across the blood-brain barrier.

  • Target Versatility: The scaffold is present in compounds targeting a wide range of CNS receptors and enzymes. Derivatives have shown affinity for opioid receptors, calcium channels, and cholinesterases, among others.

  • Synthetic Tractability: The piperidine core is readily synthesized and can be functionalized at multiple positions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The subject of this guide, this compound, is a specific embodiment of this promising scaffold. Its primary amino group on the phenyl ring and the dimethylamino group on the piperidine ring offer key points for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This document will delve into the potential therapeutic applications of this scaffold, supported by data from analogous compounds, and provide detailed experimental protocols for its synthesis and evaluation.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally related compounds, the this compound scaffold holds potential in several areas of CNS drug discovery.

A significant body of research highlights the potential of 4-aminopiperidine derivatives as cognitive enhancers.[1] The mechanism of action for some of these compounds involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Reduced cholinergic signaling is a key feature of Alzheimer's disease, and inhibiting these enzymes is a clinically validated therapeutic strategy.

A study on benzimidazole-based pyrrole/piperidine hybrids identified compounds with significant AChE and BuChE inhibitory activity.[2] The IC50 values for some of these compounds are presented in the table below.

Piperidine derivatives are well-known for their analgesic properties, with fentanyl and its analogs being prime examples of potent opioid receptor modulators. The 4-aminopiperidine scaffold has also been explored for the development of novel analgesics. For instance, derivatives have been investigated as N-type calcium channel blockers, which play a crucial role in the transmission of pain signals.[3]

The versatility of the 1-aryl-4-aminopiperidine scaffold suggests its potential applicability to a wider range of CNS disorders. For example, N-aryl-piperidine derivatives have been investigated as agonists for the histamine H3 receptor, a target for various neurological and psychiatric conditions.[4]

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, illustrating the potential potency of this chemical class.

Table 1: Cholinesterase Inhibitory Activity of Benzimidazole-Based Piperidine Hybrids [2]

Compound IDR1 SubstituentR2 SubstituentAChE IC50 (µM)BuChE IC50 (µM)
Analog 1-H-H36.05 ± 0.439.55 ± 0.03
Analog 2-H-NO219.44 ± 0.6021.57 ± 0.61
Analog 3-H-Ph25.17 ± 0.0527.14 ± 0.41
Analog 4-H-OCH322.04 ± 0.0324.11 ± 0.11

Data are presented as mean ± SEM.

Table 2: Analgesic Potency of N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides in Rats (Tail Withdrawal Test) [5]

Compound IDLowest ED50 (mg/kg, IV)Potency Relative to Morphine
R 318330.0003210031x
R 30730-4521x

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 1-aryl-4-aminopiperidine derivative and for representative in vitro and in vivo assays to evaluate its CNS-related activities.

The following is a plausible synthetic route adapted from established methods for the synthesis of related compounds.

Reaction Scheme:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Buchwald-Hartwig Amination cluster_3 Step 4: Nitro Reduction N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_1 tert-butyl 4-(dimethylamino)piperidine-1-carboxylate N-Boc-4-piperidone->Intermediate_1 + Dimethylamine*HCl Dimethylamine*HCl Dimethylamine*HCl->Intermediate_1 + NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Intermediate_1 in 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Intermediate_1 Intermediate_1_dep tert-butyl 4-(dimethylamino)piperidine-1-carboxylate Intermediate_1->Intermediate_1_dep Intermediate_2 N,N-dimethylpiperidin-4-amine Intermediate_1_dep->Intermediate_2 in TFA TFA TFA->Intermediate_2 DCM DCM DCM->Intermediate_2 Intermediate_2_buch N,N-dimethylpiperidin-4-amine Intermediate_2->Intermediate_2_buch Intermediate_3 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine Intermediate_2_buch->Intermediate_3 + 1-bromo-4-nitrobenzene 1-bromo-4-nitrobenzene 1-bromo-4-nitrobenzene->Intermediate_3 with Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Intermediate_3 cat. Xantphos Xantphos Xantphos->Intermediate_3 Cs2CO3 Cs2CO3 Cs2CO3->Intermediate_3 Toluene Toluene Toluene->Intermediate_3 Intermediate_3_red 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine Intermediate_3->Intermediate_3_red Final_Product This compound Intermediate_3_red->Final_Product in H2 H2 H2->Final_Product Pd/C Pd/C Pd/C->Final_Product Ethanol Ethanol Ethanol->Final_Product

Caption: Proposed synthetic workflow for this compound.

Materials:

  • N-Boc-4-piperidone

  • Dimethylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 1-bromo-4-nitrobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Toluene

  • Hydrogen gas (H2)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Standard laboratory glassware and purification supplies

Procedure:

  • Step 1: Synthesis of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate. To a solution of N-Boc-4-piperidone (1.0 eq) in DCE, add dimethylamine hydrochloride (1.2 eq) and NaBH(OAc)3 (1.5 eq). Stir the mixture at room temperature for 12-24 hours. Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 2: Synthesis of N,N-dimethylpiperidin-4-amine. Dissolve the product from Step 1 in DCM and add TFA (10 eq). Stir at room temperature for 2-4 hours. Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water, basify with 2M NaOH, and extract with DCM. Dry the combined organic layers and concentrate to yield the product.

  • Step 3: Synthesis of 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine. In a reaction vessel, combine N,N-dimethylpiperidin-4-amine (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (2.0 eq) in toluene. Degas the mixture and heat to 100-110 °C for 12-24 hours under an inert atmosphere. Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry, and concentrate. Purify by column chromatography.

  • Step 4: Synthesis of this compound. Dissolve the product from Step 3 in ethanol and add 10% Pd/C. Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through celite and concentrate the filtrate to obtain the final product.

This assay determines the ability of a compound to inhibit the activity of AChE.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound.

  • Add the AChE solution to each well and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding the ATCI solution.

  • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

This test assesses the effect of a compound on learning and memory.

Materials:

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electric grid floor in the dark compartment)

  • Mice

  • Test compound

  • Vehicle control

  • Scopolamine (to induce amnesia)

Procedure:

  • Training Day:

    • Administer the test compound or vehicle to the mice (e.g., intraperitoneally) 30 minutes before training.

    • Administer scopolamine (e.g., 1 mg/kg) 15 minutes after the test compound to induce cognitive deficit.

    • Place each mouse in the light compartment of the apparatus.

    • When the mouse enters the dark compartment, close the door and deliver a mild electric foot shock (e.g., 0.5 mA for 2 seconds).

    • The time it takes for the mouse to enter the dark compartment (step-through latency) is recorded.

  • Testing Day (24 hours later):

    • Place each mouse back into the light compartment.

    • Record the step-through latency to enter the dark compartment (up to a maximum of 300 seconds).

    • A longer step-through latency on the testing day compared to the training day indicates successful learning and memory.

    • Compare the step-through latencies of the test compound group with the vehicle and scopolamine-only groups to assess the compound's ability to reverse the amnesia.

Signaling Pathways and Logical Relationships

The following diagrams illustrate a potential signaling pathway that could be modulated by 1-aryl-4-aminopiperidine derivatives and a logical workflow for CNS drug discovery.

G cluster_0 Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline Choline + Acetate AChE->Choline Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Cognition Cognition & Memory Signal_Transduction->Cognition Inhibitor 1-Aryl-4-aminopiperidine Derivative (Inhibitor) Inhibitor->AChE Inhibits

Caption: Potential mechanism of action via acetylcholinesterase inhibition.

G cluster_0 CNS Drug Discovery Workflow Scaffold_Selection Scaffold Selection (1-Aryl-4-aminopiperidine) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding, Enzyme Inhibition) Library_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process In_Vivo_Testing In Vivo Testing (e.g., Behavioral Models) Lead_Optimization->In_Vivo_Testing Candidate_Selection Preclinical Candidate Selection In_Vivo_Testing->Candidate_Selection Further_Development Further_Development Candidate_Selection->Further_Development Proceed to Clinical Trials

Caption: A logical workflow for the discovery of CNS drugs based on the 1-aryl-4-aminopiperidine scaffold.

Conclusion

While this compound itself is not yet extensively characterized in the scientific literature, its core structure represents a highly promising scaffold for CNS drug discovery. The demonstrated activities of its analogs in areas such as cognitive enhancement and analgesia provide a strong rationale for its further investigation. The synthetic and screening protocols outlined in this guide offer a framework for researchers to explore the potential of this and related compounds. As our understanding of the complex neurobiology of CNS disorders evolves, the versatility and favorable properties of the 1-aryl-4-aminopiperidine scaffold will likely ensure its continued importance in the development of novel therapeutics.

References

The Versatile Scaffold: A Technical Guide to 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features, combining a substituted aniline moiety with a dimethylaminopiperidine group, provide a foundation for designing molecules with diverse pharmacological activities. This technical guide delves into the synthesis, medicinal chemistry applications, and biological evaluation of compounds derived from this and closely related 4-aminopiperidine scaffolds, providing researchers with the necessary data and protocols to explore its potential.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound scaffold and its analogs typically involves a multi-step process. A common and effective method for the synthesis of the key intermediate, N,N-dimethylpiperidin-4-amine, is through the reductive amination of a protected piperidone derivative. The subsequent attachment of the 4-aminophenyl group can be achieved through various coupling reactions.

General Synthetic Workflow

The overall workflow for the synthesis and initial biological screening of derivatives based on this scaffold follows a logical progression from chemical synthesis to biological evaluation.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Starting Materials (e.g., 4-piperidone) B Synthesis of Core Scaffold (e.g., Reductive Amination) A->B C Derivatization (e.g., Acylation, Alkylation) B->C D Purification and Characterization (e.g., Chromatography, NMR, MS) C->D E Primary Biological Assay (e.g., In vitro enzyme/receptor binding) D->E Compound Library F Hit Identification E->F G Secondary Assays (e.g., Cell-based functional assays) F->G H Lead Compound Selection G->H H->C SAR Feedback for New Derivatives G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol C14-demethylation fecosterol Fecosterol zymosterol->fecosterol C14-reduction episterol Episterol fecosterol->episterol C8-isomerization ergosterol Ergosterol episterol->ergosterol Multiple Steps inhibitor 4-Aminopiperidine Derivatives inhibitor->zymosterol Inhibition of Sterol C14-reductase inhibitor->episterol Inhibition of Sterol C8-isomerase G cluster_membrane Presynaptic Terminal Membrane Ca_channel N-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx AP Action Potential Depolarization Membrane Depolarization AP->Depolarization Depolarization->Ca_channel Opens Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Blocker 4-Aminopiperidine Derivative Blocker->Ca_channel Blocks

Potential Therapeutic Targets for 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine scaffold represents a novel chemical entity with potential for therapeutic development. The core piperidine structure is a well-established pharmacophore found in numerous approved drugs and clinical candidates targeting the central nervous system (CNS). The substitution pattern of this particular scaffold suggests potential interactions with a variety of receptors and transporters. This guide will primarily explore the kappa-opioid receptor (KOR) as a high-priority therapeutic target for this class of compounds, based on extensive structure-activity relationship (SAR) studies of related piperidine-containing molecules.

The KOR is a G-protein coupled receptor (GPCR) that is widely expressed in the central and peripheral nervous systems.[1] Activation of the KOR by its endogenous ligands, the dynorphins, or by exogenous agonists, can produce potent analgesia without the high abuse potential and respiratory depression associated with mu-opioid receptor (MOR) agonists like morphine.[2] However, the clinical development of KOR agonists has been hampered by centrally-mediated side effects such as dysphoria, sedation, and hallucinations.[2]

Recent advances in understanding KOR pharmacology have revealed the concept of "biased agonism," where ligands can preferentially activate one signaling pathway over another. It is hypothesized that the therapeutic effects of KOR agonists (e.g., analgesia) are primarily mediated by the G-protein signaling pathway, while the undesirable side effects are linked to the β-arrestin pathway.[3] This opens up the exciting possibility of designing G-protein biased KOR agonists that retain the therapeutic benefits while minimizing adverse effects. The this compound scaffold provides a novel starting point for the design of such biased agonists.

This guide will provide researchers with the necessary background and methodologies to investigate the potential of these analogs as KOR modulators.

Potential Therapeutic Targets

While the KOR is the primary focus, the this compound scaffold may also interact with other therapeutic targets. Structure-activity relationship studies of related piperidine-containing compounds suggest potential activity at:

  • Dopamine Transporter (DAT): The piperidine moiety is a common feature in DAT inhibitors.

  • N-type Calcium Channels: Certain 4-aminopiperidine derivatives have been shown to act as N-type calcium channel blockers, with potential applications in pain and neuropathic pain.

  • Sigma Receptors: Novel piperidine derivatives have been identified as high-affinity sigma receptor ligands, which may be relevant for the treatment of neurological and psychiatric disorders.[4]

  • Ergosterol Biosynthesis Enzymes: Some 4-aminopiperidines have demonstrated antifungal activity by inhibiting enzymes involved in ergosterol biosynthesis.[5]

A comprehensive screening of novel this compound analogs against a panel of these and other relevant targets is recommended to fully elucidate their pharmacological profile.

The Kappa-Opioid Receptor (KOR) as a Primary Target

KOR Signaling Pathways

Activation of the KOR initiates two main intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.

  • G-Protein Signaling Pathway: Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] The Gβγ subunit can modulate the activity of various ion channels, including inhibiting N-type voltage-gated calcium channels (CaV2.2) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6] These actions at the cellular level contribute to the analgesic and other therapeutic effects of KOR agonists.[3]

  • β-Arrestin Signaling Pathway: Agonist binding also leads to the phosphorylation of the KOR by G-protein-coupled receptor kinases (GRKs).[1] This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating a separate wave of signaling through the activation of mitogen-activated protein kinases (MAPKs) such as p38.[1][6] The β-arrestin/p38 MAPK pathway has been implicated in the aversive and dysphoric side effects of KOR agonists.[1][3]

KOR_Signaling cluster_G_Protein G-Protein Pathway (Therapeutic Effects) cluster_beta_Arrestin β-Arrestin Pathway (Adverse Effects) Agonist KOR Agonist KOR Kappa-Opioid Receptor Agonist->KOR binds Gi_o Gi/o Protein KOR->Gi_o activates G_alpha Gαi/o Gi_o->G_alpha G_beta_gamma Gβγ Gi_o->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits CaV N-type Ca2+ Channel G_beta_gamma->CaV inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates cAMP cAMP AC->cAMP Analgesia Analgesia, Antipruritic Effects cAMP->Analgesia CaV->Analgesia GIRK->Analgesia Agonist_b KOR Agonist KOR_b Kappa-Opioid Receptor Agonist_b->KOR_b binds GRK GRK KOR_b->GRK activates P_KOR Phosphorylated KOR GRK->KOR_b phosphorylates beta_Arrestin β-Arrestin P_KOR->beta_Arrestin recruits p38_MAPK p38 MAPK beta_Arrestin->p38_MAPK activates Dysphoria Dysphoria, Sedation p38_MAPK->Dysphoria

Figure 1: KOR Signaling Pathways.
Therapeutic Rationale for Biased Agonism

The development of G-protein biased KOR agonists is a key strategy to unlock the therapeutic potential of this target. By selectively activating the G-protein pathway, it may be possible to achieve potent analgesia and other beneficial effects while avoiding the dose-limiting side effects associated with the β-arrestin pathway. The this compound scaffold offers a novel chemical space to explore for the identification of such biased ligands.

Data Presentation: Quantitative Analysis of Ligand Activity

A systematic evaluation of novel compounds requires the generation of quantitative data to compare their potency, efficacy, and selectivity. The following tables provide a template for organizing such data. While specific data for this compound analogs is not yet available, these tables are populated with example data for illustrative purposes.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compound IDµ-Opioid (MOR)δ-Opioid (DOR)κ-Opioid (KOR)Selectivity (KOR vs. MOR/DOR)
Analog-001DataDataDataData
Analog-002DataDataDataData
U-50,488 (Ref)>10,000>10,0001.5>6667
Nalfurafine (Ref)11012000.3367

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %)

Compound IDKOR G-Protein Activation ([³⁵S]GTPγS)KOR β-Arrestin Recruitment (BRET)
EC₅₀ Eₘₐₓ
Analog-001DataData
Analog-002DataData
U-50,488 (Ref)25100
Biased Agonist (Example)5090

Experimental Protocols

The following are detailed methodologies for key in vitro assays to characterize the interaction of novel this compound analogs with the KOR.

Radioligand Binding Assays

This assay determines the binding affinity (Ki) of a test compound for the KOR.

Materials:

  • Cell membranes prepared from cells stably expressing the human KOR (e.g., CHO-KOR or HEK-KOR cells).

  • Radioligand: [³H]-U-69,593 or [³H]-Diprenorphine.

  • Non-specific binding control: Unlabeled U-69,593 or Naloxone at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound analogs) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, [³H]-radioligand at a concentration near its Kd, and varying concentrations of the test compound in assay buffer.

  • For total binding wells, omit the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of a compound to activate G-protein signaling downstream of the KOR.

Materials:

  • Cell membranes from CHO-KOR or HEK-KOR cells.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Test compounds at various concentrations.

  • Non-specific binding control: Unlabeled GTPγS (10 µM).

  • Glass fiber filters and scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound in assay buffer.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the KOR upon agonist stimulation, a key step in the β-arrestin signaling pathway.

Materials:

  • HEK-293 cells co-expressing KOR fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a green fluorescent protein (GFP) or yellow fluorescent protein (YFP).

  • Coelenterazine h (substrate for Rluc).

  • Test compounds at various concentrations.

  • A plate reader capable of detecting BRET signals.

Procedure:

  • Plate the cells in a 96-well plate.

  • Add the test compounds at various concentrations.

  • Add the coelenterazine h substrate.

  • Incubate for a specified time (e.g., 15-30 minutes).

  • Measure the light emission at two wavelengths (one for the donor, Rluc, and one for the acceptor, GFP/YFP).

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio as a function of the test compound concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Experimental_Workflow start Synthesize Analogs of This compound binding_assay Radioligand Binding Assay start->binding_assay gtp_assay [³⁵S]GTPγS Functional Assay start->gtp_assay bret_assay β-Arrestin Recruitment Assay (BRET) start->bret_assay data_analysis Data Analysis (Ki, EC₅₀, Eₘₐₓ) binding_assay->data_analysis gtp_assay->data_analysis bret_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id in_vivo In Vivo Studies (e.g., Analgesia, Side Effects) lead_id->in_vivo end Candidate Selection in_vivo->end

Figure 2: General Experimental Workflow.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutics, with the kappa-opioid receptor being a particularly attractive target. The potential to develop G-protein biased KOR agonists offers a path towards effective analgesics and treatments for other CNS disorders with an improved side-effect profile. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to systematically evaluate analogs of this novel chemical series. While specific quantitative data for these compounds is not yet in the public domain, the methodologies and data presentation formats outlined here provide a robust framework for future research and development in this area. Through rigorous application of these principles, the therapeutic potential of this compound analogs can be thoroughly explored, potentially leading to the discovery of new and improved medicines.

References

The Aminopiperidine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its conformational flexibility, basic nitrogen atom, and multiple points for substitution make it a versatile building block for targeting a wide range of biological entities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminopiperidine derivatives across various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Aminopiperidine Derivatives as Antifungal Agents

A promising class of antifungal agents has been developed based on the 4-aminopiperidine scaffold. These compounds primarily exert their effect by inhibiting ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[1][2]

Quantitative Structure-Activity Relationship Data

The antifungal activity of 4-aminopiperidine derivatives is significantly influenced by the nature of the substituents on both the piperidine nitrogen (N1) and the exocyclic amino group (N4). The following table summarizes the minimum inhibitory concentration (MIC) values against various fungal strains.

Compound IDN1-SubstituentN4-SubstituentC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
1a BenzylOctyl>64>64
1b BenzylDodecyl48
1c BenzylHexadecyl1632
2a PhenethylOctyl64>64
2b PhenethylDodecyl24
3a 3-PhenylpropylOctyl3264
3b 3-PhenylpropylDodecyl48

Data compiled from studies on the inhibition of ergosterol biosynthesis.[1][2]

Key SAR Insights:

  • N4-Alkyl Chain Length: A long alkyl chain, particularly a dodecyl group, at the N4-position is crucial for potent antifungal activity. Shorter or longer chains lead to a significant decrease in potency.[1]

  • N1-Substituent: The nature of the substituent at the N1 position of the piperidine ring also modulates activity. A phenethyl group at N1 often results in slightly better activity compared to a benzyl or 3-phenylpropyl group.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Aminopiperidine derivatives disrupt the fungal cell membrane by inhibiting key enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase.[1][2] This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising cell membrane function and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate1 Ergosta-8,14,24(28)-trien-3β-ol Lanosterol->Intermediate1 14α-demethylase Intermediate2 Ergosta-8,24(28)-dien-3β-ol Intermediate1->Intermediate2 Sterol C14-reductase Ergosterol Ergosterol Intermediate2->Ergosterol Sterol C8-isomerase Inhibitor Aminopiperidine Derivatives Inhibitor->Intermediate1 Inhibition Inhibitor->Intermediate2 Inhibition Bacterial_Translation_Inhibition cluster_ribosome Bacterial Ribosome (30S Subunit) 16S_rRNA 16S rRNA (A-site) Protein Protein Synthesis 16S_rRNA->Protein Decoding mRNA mRNA mRNA->16S_rRNA tRNA Aminoacyl-tRNA tRNA->16S_rRNA Inhibitor Aminopiperidine Derivative Inhibitor->16S_rRNA Binding and Inhibition DPP4_Inhibition_Pathway GLP1_active Active GLP-1 GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive Degradation Insulin ↑ Insulin Secretion Glucagon ↓ Glucagon Secretion DPP4 DPP-4 Enzyme Inhibitor Aminopiperidine Derivative Inhibitor->DPP4 Inhibition Synthetic_Workflow Start N-substituted 4-piperidone Reductive_Amination Reductive Amination (Sodium triacetoxyborohydride) Start->Reductive_Amination Amine Primary Amine (R-NH2) Amine->Reductive_Amination Product 4-Aminopiperidine Derivative Reductive_Amination->Product

References

An In-depth Technical Guide to 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine for Novel Receptor Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-anilidopiperidine scaffold is a cornerstone in the development of potent ligands for central nervous system (CNS) receptors, most notably the opioid receptors. This technical guide focuses on a specific derivative, 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine, a versatile building block for creating novel receptor ligands. This document provides a comprehensive overview of its synthesis, potential applications in ligand design for opioid, dopamine, and serotonin receptors, and detailed experimental protocols for its characterization. Quantitative data from related compounds are presented to inform structure-activity relationship (SAR) studies, and key signaling pathways are visualized to provide a functional context for ligand development.

Introduction: The 4-Anilidopiperidine Scaffold

The 4-anilidopiperidine core structure is a privileged scaffold in medicinal chemistry, famously embodied by the potent analgesic fentanyl and its numerous analogs. This chemical framework has proven to be highly adaptable for achieving high affinity and selectivity for various G-protein coupled receptors (GPCRs). Modifications at the 1- and 4-positions of the piperidine ring, as well as on the aniline ring, have led to a wide range of pharmacological profiles, from potent agonists to antagonists at opioid, dopamine, and serotonin receptors.

The target molecule of this guide, this compound, combines key structural features:

  • An N-arylpiperidine moiety, crucial for interaction with various CNS receptors.

  • A 4-amino group on the phenyl ring , providing a versatile handle for further chemical modifications, such as amide bond formation or urea synthesis, to explore SAR.

  • A 4-dimethylamino group on the piperidine ring , which can influence the basicity and overall physicochemical properties of the molecule, potentially impacting receptor interaction and pharmacokinetic profiles.

This guide will explore the synthetic strategies to access this core, its potential for derivatization, and the methodologies to characterize the resulting novel ligands.

Synthesis of this compound

While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for the synthesis of related compounds. The proposed pathway involves two key stages: the synthesis of the N,N-dimethylpiperidin-4-amine intermediate and its subsequent N-arylation.

Experimental Protocol: Synthesis of the Core Scaffold

Part A: Synthesis of N,N-Dimethylpiperidin-4-amine

This procedure is adapted from the well-established method of reductive amination of a protected piperidone.[1][2]

  • Materials:

    • 1-(tert-Butoxycarbonyl)-4-piperidone (Boc-4-piperidone)

    • Dimethylamine hydrochloride

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH)

    • Concentrated Hydrochloric Acid (HCl)

    • 2M Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water (H₂O)

  • Procedure:

    • To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1 equivalent) in methanol, add dimethylamine hydrochloride (2.1 equivalents) and sodium cyanoborohydride (0.9 equivalents) at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 days, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully add concentrated HCl and reduce the volume of the reaction mixture in vacuo.

    • Dissolve the resulting residue in H₂O.

    • Adjust the pH of the aqueous solution to >10 using a 2M NaOH solution.

    • Extract the aqueous solution with dichloromethane (3 x volumes).

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer in vacuo to yield N,N-dimethylpiperidin-4-amine, which can be used in the next step with or without further purification.

Part B: N-Arylation via Buchwald-Hartwig Amination

This procedure utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond between the piperidine nitrogen and the aryl halide.

  • Materials:

    • N,N-Dimethylpiperidin-4-amine (from Part A)

    • 1-fluoro-4-nitrobenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N,N-dimethylpiperidin-4-amine (1.2 equivalents), 1-fluoro-4-nitrobenzene (1 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine.

Part C: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the primary amine.

  • Materials:

    • 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (from Part B)

    • Palladium on carbon (10% Pd/C)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine in ethanol or methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (catalytic amount, ~5-10 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

    • Concentrate the filtrate in vacuo to yield the final product, this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Synthetic Workflow for this compound cluster_partA Part A: Reductive Amination cluster_partB Part B: N-Arylation cluster_partC Part C: Reduction Boc_piperidone Boc-4-piperidone Boc_product Boc-N,N-dimethyl piperidin-4-amine Boc_piperidone->Boc_product 1. Me2NH Dimethylamine Hydrochloride Me2NH->Boc_product 1. NaBH3CN NaBH3CN NaBH3CN->Boc_product 1. Intermediate N,N-Dimethyl- piperidin-4-amine Boc_product->Intermediate 2. Deprotection (HCl) Nitro_product 1-(4-nitrophenyl)-N,N- dimethylpiperidin-4-amine Intermediate->Nitro_product 3. Buchwald-Hartwig (Pd(OAc)2, XPhos) Aryl_halide 1-Fluoro-4-nitrobenzene Aryl_halide->Nitro_product 3. Final_product 1-(4-aminophenyl)-N,N- dimethylpiperidin-4-amine Nitro_product->Final_product 4. Hydrogenation (H2, Pd/C) AssayWorkflow General Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Plate_Setup Set up 96-well Plate: Total, Non-specific, & Competitive Binding Membrane_Prep->Plate_Setup Ligand_Prep Prepare Radioligand and Test Compound Solutions Ligand_Prep->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Calc_SB Calculate Specific Binding Counting->Calc_SB Curve_Fit Generate Competition Curve (IC50) Calc_SB->Curve_Fit Calc_Ki Calculate Ki using Cheng-Prusoff Equation Curve_Fit->Calc_Ki MuOpioidSignaling Mu-Opioid Receptor (Gi-coupled) Signaling Pathway Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) K_channel GIRK Channel (K+ Efflux) G_protein->K_channel activates (Gβγ) Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits (Gβγ) cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_NT Reduced Neurotransmitter Release Ca_channel->Reduced_NT D2Signaling Dopamine D2 Receptor (Gi-coupled) Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Effects (e.g., DARPP-32) PKA->Downstream

References

The 4-Aminopiperidine Scaffold: A Guide to Physicochemical Properties for Optimal Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a privileged fragment in medicinal chemistry, particularly for the design of central nervous system (CNS) agents. Its inherent structural features, including a basic nitrogen atom and opportunities for diverse substitution, make it an attractive starting point for developing drugs that must cross the highly selective blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the key physicochemical properties of 4-aminopiperidine derivatives that govern their ability to penetrate the BBB, supported by experimental data, detailed methodologies, and visual aids to facilitate understanding and application in drug design.

Core Physicochemical Properties Governing Blood-Brain Barrier Penetration

The ability of a small molecule to passively diffuse across the BBB is primarily dictated by a delicate balance of several physicochemical properties. For the 4-aminopiperidine scaffold, careful modulation of these parameters is critical to achieving the desired CNS exposure. The following properties are of paramount importance:

  • Lipophilicity (logP/logD): This is a measure of a compound's affinity for a lipid-like environment compared to an aqueous one. For BBB penetration, an optimal lipophilicity is required. While a certain degree of lipophilicity is necessary to partition into the lipid membranes of the endothelial cells of the BBB, excessive lipophilicity can lead to increased plasma protein binding, sequestration in lipid tissues, and greater susceptibility to metabolic enzymes, all of which can limit free drug concentration in the brain.[1] For CNS drugs, an optimal logP is generally considered to be in the range of 1.5 to 2.7.[2] The distribution coefficient (logD) is a more physiologically relevant measure for ionizable compounds like 4-aminopiperidine derivatives, as it takes into account the pH of the environment.[3][4]

  • pKa: The pKa of a molecule determines its ionization state at a given pH. The 4-aminopiperidine scaffold contains at least two basic nitrogen atoms, the piperidine ring nitrogen and the 4-amino group, which can be protonated at physiological pH (7.4). The charged, protonated form of a molecule generally exhibits significantly lower membrane permeability than its neutral form. Therefore, modulating the pKa of these basic centers is a key strategy in optimizing BBB penetration.[5][6] Generally, a pKa in the range of 4 to 10 is considered favorable for BBB penetration.[2]

  • Polar Surface Area (PSA): PSA is defined as the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good indicator of a compound's hydrogen bonding potential. A lower PSA is generally associated with better BBB penetration, as it reduces the desolvation penalty required for the molecule to exit the aqueous environment of the blood and enter the lipid environment of the BBB. For CNS-active drugs, a PSA of less than 90 Ų is often targeted.[2][7]

  • Molecular Weight (MW): Smaller molecules tend to diffuse more readily across the BBB. While not a strict cutoff, a molecular weight of less than 400-500 Da is generally considered favorable for CNS drugs.[2]

  • Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors (HBD) and acceptors (HBA) also influences BBB penetration. A lower number of HBDs is particularly important, as these groups must be desolvated at a significant energetic cost to cross the lipid barrier. For CNS drugs, it is often recommended to have no more than 3 hydrogen bond donors and 7 hydrogen bond acceptors.[2]

Quantitative Physicochemical Data for 4-Aminopiperidine Derivatives

The following tables summarize key physicochemical properties for the parent 4-aminopiperidine scaffold and a selection of its derivatives, illustrating the impact of structural modifications on properties relevant to BBB penetration.

Table 1: Physicochemical Properties of the Parent 4-Aminopiperidine Scaffold

PropertyValueSource
Molecular FormulaC₅H₁₂N₂[8]
Molecular Weight100.16 g/mol [8]
cLogP-0.3 (calculated)
pKa (most basic)~10.4 (predicted)
Polar Surface Area (TPSA)41.5 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Table 2: Physicochemical Properties of Selected 4-Aminopiperidine Derivatives for CNS Applications

Compound/DerivativeModification from Parent ScaffoldcLogPcLogD (pH 7.4)pKa (most basic)TPSA (Ų)MW ( g/mol )HBDHBA
Parent Scaffold --0.3-1.5~10.441.5100.1622
N-benzyl-4-aminopiperidine Benzyl group on piperidine N1.81.2~9.541.5190.2822
1-(4-chlorophenyl)-4-aminopiperidine 4-chlorophenyl on piperidine N2.52.1~8.841.5210.6922
4-amino-1-Boc-piperidine Boc protecting group on piperidine N1.21.2~10.267.8200.2724
4-(phenylamino)piperidine Phenyl group on 4-amino N1.91.5~9.850.7176.2622
N-dodecyl-1-phenethylpiperidin-4-amine Phenethyl on piperidine N, dodecyl on 4-amino N7.26.5~10.124.1372.6612

Note: cLogP, cLogD, pKa, and TPSA values are calculated estimates and can vary depending on the algorithm used. These values are intended for comparative purposes.

Experimental Protocols for Assessing BBB Penetration

A combination of in vitro and in vivo models is typically employed to evaluate the BBB penetration of drug candidates.

In Vitro Models

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[9][10]

Methodology:

  • Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane that mimics the lipid composition of the BBB.[10][11]

  • Compound Preparation: Test compounds are typically dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific concentration (e.g., 50 µM), often with a small percentage of DMSO to aid solubility.[12]

  • Assay Setup: The acceptor plate is filled with buffer. The lipid-coated donor plate is then placed on top of the acceptor plate, creating a "sandwich". The test compound solution is added to the donor wells.

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4 to 18 hours) to allow for the passive diffusion of the compound from the donor to the acceptor compartment.[11][12]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[9]

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Where V_A is the volume of the acceptor well, Area is the area of the membrane, time is the incubation time, C_D(t) is the compound concentration in the donor well at time t, and C_D(0) is the initial compound concentration in the donor well.

Compounds are typically classified as having high, medium, or low permeability based on their Pe values. For example, compounds with Pe > 4.0 x 10⁻⁶ cm/s are often considered to have high BBB permeability.[9]

The Caco-2 permeability assay is a cell-based model that uses a human colon adenocarcinoma cell line. While it is primarily a model for intestinal absorption, it is also used to assess general membrane permeability and the potential for P-glycoprotein (P-gp) mediated efflux, an important mechanism that can limit BBB penetration.[13][14]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer with tight junctions.[14][15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker like Lucifer Yellow.[14]

  • Permeability Assay (Apical to Basolateral): The test compound is added to the apical (upper) compartment, and the appearance of the compound in the basolateral (lower) compartment is monitored over time (e.g., 2 hours).[13]

  • Efflux Assay (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral compartment, and its transport to the apical compartment is measured.[16]

  • Quantification: Samples are taken from both compartments at specified time points and analyzed by LC-MS/MS to determine compound concentrations.[13]

  • Apparent Permeability (Papp) Calculation: The apparent permeability coefficient (Papp) is calculated for both directions.

  • Efflux Ratio (ER): The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is calculated. An ER greater than 2 is generally indicative of active efflux.[14]

In Vivo Models

In vivo studies in animal models (e.g., rodents) are the gold standard for confirming BBB penetration.

Methodology:

  • Compound Administration: The test compound is administered to the animal, typically via intravenous (IV) or oral (PO) routes.

  • Sample Collection: At various time points, blood and brain tissue samples are collected.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • Quantification: The concentration of the compound in plasma and brain homogenate is determined by LC-MS/MS.

  • Calculation of Brain-to-Plasma Ratio (Kp): The total brain-to-plasma concentration ratio (Kp) is calculated.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): To account for non-specific binding in both plasma and brain tissue, the unbound fractions in plasma (fu,p) and brain (fu,brain) are determined (e.g., by equilibrium dialysis). The unbound brain-to-plasma ratio (Kp,uu = Kp * fu,p / fu,brain) is then calculated. A Kp,uu value close to or greater than 1 suggests efficient BBB penetration and distribution into the brain.[17]

Visualizing Key Relationships and Workflows

Graphviz diagrams are provided to illustrate the logical relationships between physicochemical properties and BBB penetration, as well as a typical experimental workflow.

Physicochemical_Properties_for_BBB_Penetration cluster_properties Physicochemical Properties cluster_outcome BBB Penetration Lipophilicity Lipophilicity (logP/logD) BBB_Penetration BBB Penetration Lipophilicity->BBB_Penetration Optimal range pKa pKa pKa->BBB_Penetration Influences ionization PSA Polar Surface Area (PSA) PSA->BBB_Penetration Lower is better MW Molecular Weight (MW) MW->BBB_Penetration Smaller is better HBD Hydrogen Bond Donors (HBD) HBD->BBB_Penetration Fewer is better

Caption: Relationship between key physicochemical properties and BBB penetration.

BBB_Penetration_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_decision Decision PAMPA PAMPA-BBB Assay (Passive Permeability) Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 High Permeability Animal_Studies Rodent PK Studies (Brain & Plasma Concentrations) Caco2->Animal_Studies Low Efflux Kp_uu Calculate Kp,uu Animal_Studies->Kp_uu Decision Advance Candidate? Kp_uu->Decision Kp,uu > 0.3

Caption: A typical experimental workflow for assessing BBB penetration.

Conclusion

The 4-aminopiperidine scaffold represents a versatile and valuable starting point for the design of CNS-penetrant drugs. However, successful entry into the brain is contingent upon a carefully orchestrated balance of key physicochemical properties. By systematically modulating lipophilicity, pKa, polar surface area, molecular weight, and hydrogen bonding capacity, and by employing a strategic combination of in vitro and in vivo assays, researchers can effectively navigate the challenges of the blood-brain barrier. This guide provides a foundational framework for the rational design and evaluation of 4-aminopiperidine derivatives, ultimately aiming to accelerate the discovery of novel therapeutics for neurological disorders.

References

Methodological & Application

Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine, a valuable building block for drug discovery and development, particularly in the creation of central nervous system agents. The protocol outlines a two-step synthetic route, commencing with the reductive amination of a protected piperidone to yield a key intermediate, followed by an N-arylation and subsequent nitro group reduction.

Experimental Protocols

The synthesis is divided into two primary stages: the preparation of the intermediate N,N-dimethylpiperidin-4-amine, and its subsequent conversion to the final product, this compound.

Part 1: Synthesis of N,N-dimethylpiperidin-4-amine

This procedure follows a reductive amination pathway.

Materials:

  • 1-(tert-Butoxycarbonyl)-4-piperidone

  • Dimethylamine hydrochloride

  • Sodium cyanoborohydride

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve 1-(tert-butoxycarbonyl)-4-piperidone (1.0 eq) in methanol.

  • To this solution, add dimethylamine hydrochloride (approx. 2.0 eq) and sodium cyanoborohydride (approx. 0.9 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 4 days.

  • Carefully add concentrated HCl and reduce the reaction volume in vacuo.

  • Dissolve the resulting residue in deionized water.

  • Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer in vacuo to yield N,N-dimethylpiperidin-4-amine, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

This stage involves a nucleophilic aromatic substitution followed by a nitro group reduction.

Step 2a: Synthesis of 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Materials:

  • N,N-dimethylpiperidin-4-amine (from Part 1)

  • 1-fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve N,N-dimethylpiperidin-4-amine (1.0 eq) in DMF.

  • Add 1-fluoro-4-nitrobenzene (1.0 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2b: Synthesis of this compound

Materials:

  • 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (from Step 2a)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the final product, this compound.

Data Presentation

Table 1: Reactants and Expected Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
1-(tert-Butoxycarbonyl)-4-piperidoneC₁₀H₁₇NO₃199.25Starting Material
N,N-dimethylpiperidin-4-amineC₇H₁₆N₂128.22Intermediate
1-fluoro-4-nitrobenzeneC₆H₄FNO₂141.10Reactant
1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amineC₁₃H₁₉N₃O₂249.31Intermediate
This compoundC₁₃H₂₁N₃219.33Final Product

Visualizations

Synthesis_Workflow cluster_part1 Part 1: Synthesis of N,N-dimethylpiperidin-4-amine cluster_part2 Part 2: Synthesis of this compound start1 1-(tert-Butoxycarbonyl)-4-piperidone + Dimethylamine HCl reductive_amination Reductive Amination (NaBH3CN, MeOH) start1->reductive_amination deprotection Acidic Workup (HCl) & Basification (NaOH) reductive_amination->deprotection intermediate1 N,N-dimethylpiperidin-4-amine deprotection->intermediate1 intermediate1_part2 N,N-dimethylpiperidin-4-amine coupling N-Arylation (K2CO3, DMF) intermediate1_part2->coupling start2 1-fluoro-4-nitrobenzene start2->coupling intermediate2 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine coupling->intermediate2 reduction Nitro Reduction (H2, Pd/C) intermediate2->reduction final_product This compound reduction->final_product

Caption: Synthetic workflow for this compound.

Signaling_Pathway_Analogy cluster_inputs Starting Materials cluster_process Key Transformations cluster_outputs Intermediates & Final Product A 1-(Boc)-4-piperidone P1 Reductive Amination & Deprotection A->P1 B Dimethylamine HCl B->P1 C 1-fluoro-4-nitrobenzene P2 N-Arylation (SNAr) C->P2 I1 N,N-dimethylpiperidin-4-amine P1->I1 I2 1-(4-nitrophenyl)-N,N-dimethyl- piperidin-4-amine P2->I2 P3 Nitro Group Reduction FP 1-(4-aminophenyl)-N,N-dimethyl- piperidin-4-amine P3->FP I1->P2 I2->P3

Caption: Logical relationship of reactants, transformations, and products.

Application Notes and Protocols for the Buchwald-Hartwig Amination for N-Arylation of N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The N-arylation of piperidine derivatives, in particular, is of significant interest in drug discovery, as the resulting scaffolds are present in a wide array of biologically active molecules, including treatments for central nervous system disorders, cancer, and inflammation.[2][3]

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of N,N-dimethylpiperidin-4-amine with various aryl halides (bromides, chlorides, and triflates). The protocols outlined below serve as a general framework for the successful coupling of this secondary amine, enabling the synthesis of diverse N-aryl-N,N-dimethylpiperidin-4-amine derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. A Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide. The subsequent Pd(II) complex coordinates with the amine. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex. The final step, reductive elimination, yields the desired N-arylated amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Core Components of the Reaction

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key components:

  • Palladium Precursor: A source of palladium is essential for the catalytic cycle. Common precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and influencing the reaction's scope. Bulky, electron-rich phosphine ligands, such as XPhos, RuPhos, and DavePhos, are often employed to facilitate the coupling of challenging substrates.[4]

  • Base: A base is required to deprotonate the amine, facilitating its coordination to the palladium center. Common bases include sodium tert-butoxide (NaOt-Bu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction's efficiency and functional group tolerance.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used to ensure a moisture-free environment, which is crucial for the stability of the catalyst and reagents.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of secondary amines with various aryl halides. While specific data for N,N-dimethylpiperidin-4-amine is limited in publicly available literature, the data presented for analogous cyclic amines like piperidine and morpholine provide a strong basis for estimating expected outcomes.

Table 1: Reaction Conditions and Yields for the Coupling of Secondary Cyclic Amines with Aryl Bromides

Aryl BromideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePiperidine1.0XPhos (1.5)NaOtBuToluene1001895[5]
4-BromoanisolePiperidine1.0RuPhos (1.5)NaOtBuToluene1001893[5]
1-Bromo-4-(trifluoromethyl)benzeneMorpholine1.5XPhos (3.0)NaOtBuTolueneReflux694[6]
2-BromopyridinePiperidine2.0Xantphos (4.0)NaOtBuDioxane1001288[7]

Table 2: Reaction Conditions and Yields for the Coupling of Secondary Cyclic Amines with Aryl Chlorides

Aryl ChlorideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholine1.5XPhos (3.0)NaOtBuTolueneReflux694[6]
1-Chloro-4-nitrobenzenePiperidine2.0DavePhos (4.0)LHMDSTHF802491[8]
2-ChloropyridineMorpholine2.0RuPhos (3.0)K₂CO₃t-BuOH1101885[4]
1-Chloro-3,5-dimethoxybenzenePiperidine1.0BrettPhos (1.5)NaOtBuToluene1001892[4]

Table 3: Reaction Conditions and Yields for the Coupling of Dimethylamine with Aryl Triflates

Aryl TriflateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Tolyl triflateDimethylamine1.0XPhos (2.0)K₃PO₄THF801695[9][10]
4-Methoxyphenyl triflateDimethylamine1.0XPhos (2.0)K₃PO₄THF801698[9][10]
1-Naphthyl triflateDimethylamine1.0XPhos (2.0)K₃PO₄THF801692[9][10]
4-(Trifluoromethyl)phenyl triflateDimethylamine1.0XPhos (2.0)K₃PO₄THF801689[9][10]

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of N,N-dimethylpiperidin-4-amine with aryl bromides, chlorides, and triflates. These protocols are based on established procedures for similar substrates and should be optimized for specific combinations of reactants.[5][6]

Materials:

  • Aryl halide (bromide, chloride, or triflate) (1.0 mmol)

  • N,N-dimethylpiperidin-4-amine (1.2 - 1.5 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (1.5-4 mol%)

  • Base (e.g., NaOt-Bu, LHMDS, K₃PO₄) (1.4 - 2.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, THF) (5-10 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Protocol 1: N-Arylation with Aryl Bromides

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), N,N-dimethylpiperidin-4-amine (1.2 mmol), palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), phosphine ligand (e.g., XPhos, 1.5 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N,N-dimethylpiperidin-4-amine.

Protocol 2: N-Arylation with Aryl Chlorides

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol), N,N-dimethylpiperidin-4-amine (1.5 mmol), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., RuPhos, 4 mol%), and lithium hexamethyldisilazide (LHMDS) (2.0 mmol).

  • Add anhydrous dioxane (7 mL) to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 18-36 hours.

  • Follow steps 5-9 of the aryl bromide protocol for workup and purification.

Protocol 3: N-Arylation with Aryl Triflates

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl triflate (1.0 mmol), N,N-dimethylpiperidin-4-amine (1.2 mmol), palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), phosphine ligand (e.g., XPhos, 2 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Add anhydrous tetrahydrofuran (THF) (5 mL) to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 16-24 hours.

  • Follow steps 5-9 of the aryl bromide protocol for workup and purification.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)(X)L_n OxAdd->PdII_halide Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord PdII_amido R-Pd(II)(NR'R'')L_n Amine_Coord->PdII_amido BaseH Base-H+ Amine_Coord->BaseH X- RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product R-NR'R'' RedElim->Product ArylHalide R-X ArylHalide->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: A simplified representation of the palladium-catalyzed cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination Start Start Preparation Prepare Reactants & Catalyst in Schlenk Tube under Inert Gas Start->Preparation Reaction Heat and Stir Reaction Mixture Preparation->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Workup Workup: Dilute, Wash with Water & Brine Monitoring->Workup Reaction Complete Drying Dry Organic Layer & Concentrate Workup->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols for the Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Reductive amination serves as a powerful and versatile strategy for the synthesis of these crucial building blocks, offering a direct and efficient method for the formation of the C-N bond at the 4-position of the piperidine ring. This one-pot reaction, which combines a 4-piperidone derivative with an amine in the presence of a reducing agent, is widely favored for its operational simplicity and broad substrate scope.

This document provides detailed application notes and experimental protocols for various reductive amination methods used in the synthesis of 4-aminopiperidine derivatives. Key methodologies, including the use of hydride reducing agents and catalytic hydrogenation, are discussed. Quantitative data is summarized for comparative analysis, and detailed workflows are presented to guide researchers in the successful application of these techniques.

Reaction Mechanism and Workflow

Reductive amination proceeds through a two-step sequence within a single reaction vessel. Initially, the amine nucleophilically attacks the carbonyl group of the 4-piperidone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or an iminium ion, which is subsequently reduced by a selective reducing agent to yield the final 4-aminopiperidine product. The choice of reducing agent is critical to prevent the undesired reduction of the starting ketone.[1]

Reductive_Amination_Workflow Piperidone 4-Piperidone Derivative Intermediate Imine/Iminium Ion Intermediate Piperidone->Intermediate + Amine - H2O Amine Primary or Secondary Amine Amine->Intermediate Product 4-Aminopiperidine Derivative Intermediate->Product Reducing_Agent Reducing Agent Reducing_Agent->Product Reduction

Caption: General workflow of a one-pot reductive amination reaction.

Comparative Data of Reductive Amination Methods

The selection of the appropriate reductive amination method is contingent upon the specific substrates, desired scale, and available laboratory resources. Below is a comparative summary of common methods with their typical reaction parameters and reported yields for the synthesis of 4-aminopiperidine derivatives.

MethodReducing Agent/CatalystSubstrate Example (Ketone)Amine ExampleSolvent(s)Temperature (°C)Time (h)Yield (%)Reference(s)
Hydride Reduction
Sodium TriacetoxyborohydrideNaBH(OAc)₃N-Boc-4-piperidoneAnilineDichloromethaneRoom Temp16~85[2]
Sodium TriacetoxyborohydrideNaBH(OAc)₃1-Benzyl-4-piperidoneVariousDCE, DCMRoom Temp1 - 24Good[1]
Sodium CyanoborohydrideNaBH₃CN1-Benzyl-4-piperidoneAnilineMethanol0 - Room Temp--[1]
Catalytic Hydrogenation
Hydrogen/Palladium on CarbonH₂ / Pd/C1-Benzyl-4-piperidoneVariousMethanol, EthanolRoom Temp--[1]
Leuckart-Wallach Reaction
Ammonium Formate/Formic AcidHCOONH₄ / HCOOHVarious KetonesAmmonia/FormamideNeat or Solvent120 - 1654 - 15Variable[3][4]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This method is often preferred due to the mild and selective nature of NaBH(OAc)₃, which typically does not reduce the starting ketone.[1] It is also advantageous because of its lower toxicity compared to cyanoborohydride reagents.[5]

Materials:

  • N-substituted-4-piperidone (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • (Optional) Acetic acid (catalytic amount, 0.05-0.1 eq)

Procedure:

  • To a solution of the N-substituted-4-piperidone (1.0 eq) and the desired amine (1.0-1.2 eq) in DCM or DCE, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.

  • For less reactive amines or ketones, a catalytic amount of acetic acid can be added to the initial mixture.[1]

  • Stir the reaction mixture at room temperature for 1 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-aminopiperidine.[1]

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Mix Dissolve 4-piperidone and amine in DCM/DCE Add_Reagent Add NaBH(OAc)3 Mix->Add_Reagent Stir Stir at RT for 1-24h Add_Reagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with sat. NaHCO3 Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Workflow for reductive amination using NaBH(OAc)₃.

Protocol 2: Reductive Amination using Catalytic Hydrogenation

Catalytic hydrogenation is a green chemistry approach that avoids the use of stoichiometric hydride reagents.

Materials:

  • N-substituted-4-piperidone (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

Procedure:

  • In a hydrogenation vessel, dissolve the N-substituted-4-piperidone and the amine in methanol or ethanol.

  • Add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere (typically balloon pressure or higher) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the catalyst through a pad of Celite.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography or crystallization.[1]

Protocol2_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Mix Dissolve 4-piperidone and amine in MeOH/EtOH Add_Catalyst Add Pd/C catalyst Mix->Add_Catalyst Hydrogenate Stir under H2 atmosphere Add_Catalyst->Hydrogenate Monitor Monitor by TLC/LC-MS Hydrogenate->Monitor Filter Filter catalyst Monitor->Filter Concentrate Concentrate solvent Filter->Concentrate Purify Purify product Concentrate->Purify

Caption: Workflow for catalytic hydrogenation reductive amination.

Protocol 3: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[4] This reaction typically requires high temperatures.[4]

Materials:

  • 4-Piperidone derivative (1.0 eq)

  • Ammonium formate (excess) or Formamide (excess)

  • (Optional) Formic acid

Procedure:

  • Heat a mixture of the 4-piperidone derivative and a large excess of ammonium formate or formamide.

  • The reaction is typically conducted at temperatures between 120-165 °C.[4]

  • The reaction time can vary from a few hours to overnight.

  • The initial product is the N-formyl derivative, which requires subsequent hydrolysis.

  • After cooling, the reaction mixture is treated with an acid (e.g., HCl) and heated to hydrolyze the formamide intermediate to the free amine.

  • The mixture is then basified and the product is extracted with an organic solvent.

  • The organic extracts are dried and concentrated, and the product is purified by distillation or chromatography.

Protocol3_Workflow cluster_reaction Leuckart-Wallach Reaction cluster_workup Work-up and Purification Heat Heat 4-piperidone with Ammonium Formate/Formamide Hydrolyze Acidic Hydrolysis Heat->Hydrolyze Basify Basify reaction mixture Hydrolyze->Basify Extract Extract with organic solvent Basify->Extract Purify Dry, concentrate, and purify Extract->Purify

Caption: Workflow for the Leuckart-Wallach reaction.

Troubleshooting and Optimization

  • Low Yields: In cases of low reactivity, particularly with hindered ketones or weakly nucleophilic amines, the addition of a Lewis acid such as Ti(OiPr)₄ can facilitate imine formation.[6] For hydride reductions, ensuring the quality and stoichiometry of the reducing agent is crucial.

  • Side Reactions: Over-alkylation can be an issue with primary amines. Using a slight excess of the primary amine can sometimes mitigate this. Alternatively, a two-step procedure involving pre-formation of the imine followed by reduction can provide better control.[1]

  • Difficult Purification: The basic nature of the aminopiperidine products may require specific chromatographic conditions, such as the use of amine-deactivated silica gel or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent.

Conclusion

Reductive amination is a highly effective and adaptable method for the synthesis of 4-aminopiperidine derivatives. The choice of methodology, particularly the reducing agent, can be tailored to the specific needs of the synthesis. Sodium triacetoxyborohydride is a versatile and mild reagent suitable for a wide range of substrates. Catalytic hydrogenation offers a greener alternative, while the Leuckart-Wallach reaction provides a classical approach, especially when using ammonia or formamide as the amine source. The protocols and data provided herein serve as a comprehensive guide for researchers to select and implement the most suitable reductive amination strategy for their drug discovery and development endeavors.

References

Application Notes and Protocols for the Characterization of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine is a diamine compound featuring a substituted aniline ring linked to a dimethylaminopiperidine moiety. As a molecule with potential applications in pharmaceutical and materials science, comprehensive analytical characterization is essential to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies described are based on established principles for the analysis of aromatic amines and piperidine derivatives.

Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₃H₂₁N₃
Molecular Weight 219.33 g/mol
Monoisotopic Mass 219.1735 Da
Predicted logP 1.8-2.2
Predicted pKa (most basic) 9.5-10.5 (piperidine nitrogen)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a crucial technique for determining the purity of this compound and for quantifying any related impurities. A reversed-phase HPLC method is generally suitable for this type of compound.

Table 1: HPLC Method Parameters
ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 7-9 minutes (approximate)
Experimental Protocol: HPLC Purity Determination
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL stock solution. Further dilute this solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject 10 µL of the prepared sample solution onto the column and run the gradient method.

  • Data Processing: Integrate the peaks in the resulting chromatogram. The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve equilibrate Equilibrate System dissolve->equilibrate inject Inject Sample equilibrate->inject run Run Gradient inject->run detect UV Detection run->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate LCMS_Workflow sample_prep Prepare Dilute Sample (10 µg/mL) lc_separation HPLC Separation (C18 Column) sample_prep->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization mass_analysis Mass Analysis (m/z 50-500) ionization->mass_analysis data_processing Extract Ion Chromatogram (m/z 220.18) mass_analysis->data_processing confirmation Identity Confirmation data_processing->confirmation NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve_nmr Dissolve in Deuterated Solvent acquire_1h Acquire ¹H Spectrum dissolve_nmr->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_2d Acquire 2D Spectra (COSY, HSQC) process_spectra Process Spectra acquire_2d->process_spectra assign_peaks Assign Signals process_spectra->assign_peaks elucidate Elucidate Structure assign_peaks->elucidate

Application Notes and Protocols for In Vitro Metabolic Stability Assessment of Drug Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the early stages of drug discovery, understanding the metabolic stability of a compound is paramount.[1] Metabolic stability refers to the susceptibility of a drug candidate to biotransformation by metabolic enzymes, primarily in the liver.[2] A compound with poor metabolic stability is often rapidly cleared from the body, leading to low bioavailability and insufficient therapeutic exposure.[1][2] Conversely, a compound that is too stable might accumulate and cause toxicity.[1] Therefore, assessing the in vitro metabolic stability of novel drug derivatives is a critical step in selecting and optimizing lead compounds with favorable pharmacokinetic profiles.[3]

This document provides a detailed protocol for conducting an in vitro metabolic stability assay using liver microsomes, a common and cost-effective model for studying Phase I metabolism.[4][5] The protocol outlines the necessary reagents and equipment, a step-by-step procedure for the assay, and methods for data analysis and interpretation.

Signaling Pathways and Experimental Workflow

The in vitro metabolic stability assay using liver microsomes primarily investigates Phase I metabolic reactions, which are largely catalyzed by cytochrome P450 (CYP) enzymes.[4][6] These reactions introduce or expose functional groups on the drug molecule, preparing it for subsequent Phase II conjugation reactions. The overall process can be visualized as a straightforward enzymatic reaction.

cluster_0 Microsomal Metabolism Test Compound Test Compound Metabolite(s) Metabolite(s) Test Compound->Metabolite(s) Oxidation/Reduction/ Hydrolysis CYP Enzymes CYP Enzymes NADPH NADPH NADP NADP NADPH->NADP Cofactor Regeneration

Caption: Phase I metabolism of a test compound by CYP enzymes in liver microsomes.

The experimental workflow for assessing in vitro metabolic stability involves several key steps, from preparation of reagents to the final data analysis. This systematic process ensures the generation of reliable and reproducible results.

cluster_workflow Experimental Workflow A Prepare Reagents (Buffer, Microsomes, Cofactors, Test Compound) B Pre-incubate Microsomes at 37°C A->B C Initiate Reaction (Add Test Compound & NADPH) B->C D Incubate at 37°C (Collect aliquots at time points) C->D E Terminate Reaction (Add ice-cold acetonitrile with Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G Sample Analysis (LC-MS/MS) F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: A typical workflow for an in vitro microsomal stability assay.

Experimental Protocols

This section details the methodology for performing a microsomal stability assay.

Materials and Reagents
  • Liver Microsomes: Human, rat, mouse, or other species of interest (pooled from multiple donors is recommended to minimize inter-individual variability).[6]

  • Test Compound: Stock solution in an appropriate solvent (e.g., DMSO, acetonitrile).

  • Control Compounds: Compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin).

  • Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • NADPH Regenerating System:

    • Solution A: NADP+ (e.g., 10 mM) and Glucose-6-Phosphate (G6P, e.g., 100 mM) in buffer.

    • Solution B: Glucose-6-Phosphate Dehydrogenase (G6PDH, e.g., 20 units/mL) in buffer.

    • Alternatively, commercially available complete regenerating systems can be used.[6][7]

  • Stopping Solution: Ice-cold acetonitrile or methanol containing an internal standard (a structurally similar compound not expected to be found in the samples).

  • Equipment:

    • Incubator or water bath (37°C)

    • Microcentrifuge or plate centrifuge

    • Pipettes and tips (low-binding tips are recommended)[8]

    • 96-well plates (low-binding plates are recommended)[8]

    • LC-MS/MS system

Assay Procedure
  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare the NADPH regenerating solution by mixing appropriate volumes of Solution A and Solution B just before use.

    • Prepare working solutions of the test and control compounds by diluting the stock solutions in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) in the incubation mixture should be low (typically ≤ 0.2%) to avoid inhibiting enzyme activity.[9]

  • Incubation Setup:

    • In a 96-well plate, prepare the reaction mixture by adding the following in order:

      • Phosphate buffer

      • Liver microsomes (final concentration typically 0.5 mg/mL)[2]

      • Test or control compound (final concentration typically 1-10 µM)[10]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[11]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Immediately collect an aliquot from each well for the 0-minute time point and transfer it to a separate 96-well plate containing the ice-cold stopping solution.

    • Continue to incubate the reaction plate at 37°C with gentle shaking.

    • At subsequent predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes), collect aliquots and transfer them to the stopping solution.[2]

  • Reaction Termination and Sample Preparation:

    • After the final time point, vortex the plate containing the samples and stopping solution to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Controls
  • -NADPH Control: An incubation containing the test compound and microsomes but without the NADPH regenerating system. This control helps to assess non-enzymatic degradation or chemical instability of the compound.[8][12]

  • Blank Control: An incubation containing all reaction components except the test compound. This is used to check for any interfering peaks during LC-MS/MS analysis.[12]

  • Positive Controls: Incubations with known high and low turnover compounds to ensure the metabolic activity of the microsomes is within the expected range.[12]

Data Presentation

The quantitative data from the LC-MS/MS analysis is used to determine the rate of disappearance of the parent compound over time. The results are typically summarized in a table for easy comparison of the metabolic stability of different derivatives.

Compound IDt½ (min)CLint (µL/min/mg protein)% Remaining at 60 min
Derivative 145.215.342.1
Derivative 212.854.18.5
Derivative 3> 60< 11.685.3
Verapamil (Control)8.977.92.3
Warfarin (Control)55.112.658.7

Data Analysis

  • Quantification: The concentration of the test compound remaining at each time point is determined by LC-MS/MS. The peak area ratio of the test compound to the internal standard is used for quantification.

  • Calculation of Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The half-life (t½) is calculated using the following equation: t½ = 0.693 / k [11]

  • Calculation of Intrinsic Clearance (CLint):

    • The in vitro intrinsic clearance (CLint) is a measure of the intrinsic metabolic capacity of the liver. It is calculated from the half-life and the protein concentration used in the assay: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg)) [11]

Logical Relationship in Drug Development

The data generated from in vitro metabolic stability assays plays a crucial role in the decision-making process during drug discovery and development. It helps to identify metabolically unstable compounds early, allowing for structural modifications to improve their pharmacokinetic properties.

cluster_decision Decision Making in Drug Development A In Vitro Metabolic Stability Assay B High Stability (Low CLint) A->B C Moderate Stability A->C D Low Stability (High CLint) A->D E Proceed to In Vivo PK Studies B->E F Prioritize for Further Optimization C->F G Structure-Metabolism Relationship (SMR) Studies D->G H Deprioritize or Terminate D->H G->F

Caption: Impact of metabolic stability data on the drug development pipeline.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Variability in Results - Inconsistent pipetting or temperature control.- Inhomogeneous microsomal suspension.- Ensure accurate and consistent liquid handling.- Maintain a constant temperature of 37°C.- Gently vortex the microsomal solution before use.
Rapid Compound Disappearance (even at t=0) - Nonspecific binding to plates or tips.- Chemical instability in the assay buffer.- Use low-binding plasticware.[8]- Include a "-NADPH" control to assess chemical stability.[8]- Measure the compound concentration at time zero after adding microsomes to account for initial binding.[8]
No or Very Slow Metabolism - Low enzyme activity of the microsomes.- Compound is not a substrate for the enzymes present.- Incorrect preparation of the NADPH regenerating system.- Test the activity of the microsomes with positive controls.- Consider using hepatocytes, which contain a broader range of metabolic enzymes.[1]- Ensure the NADPH regenerating system is freshly prepared and active.[11]
Non-linear Disappearance of Compound - Enzyme saturation (if compound concentration is too high).- Time-dependent inhibition of metabolic enzymes.- Use a lower substrate concentration (ideally below the Km).- Analyze earlier time points to capture the initial linear phase.

References

Application Notes and Protocols for Parallel Synthesis Utilizing 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the versatile scaffold, 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine, in parallel synthesis for the generation of chemical libraries. The presence of a reactive primary aromatic amine and a tertiary amine-containing piperidine ring makes this compound an excellent starting point for creating diverse sets of molecules for drug discovery programs. The 4-aminopiperidine motif is a recognized privileged structure in medicinal chemistry, found in various bioactive compounds, including inhibitors of the Hepatitis C Virus (HCV) and CCR5 antagonists.[1][2][3]

Overview of Synthetic Strategy

The primary amino group on the phenyl ring of this compound serves as a key functional handle for diversification. Parallel synthesis can be efficiently carried out by reacting this scaffold with a variety of electrophilic building blocks, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to generate libraries of amides, sulfonamides, and ureas, respectively. These reactions are generally robust and high-yielding, making them suitable for high-throughput synthesis formats.

A generalized workflow for the parallel synthesis of a library based on this scaffold is depicted below. This process is amenable to automation and execution in multi-well plates (e.g., 96-well format).

G cluster_prep Preparation cluster_synthesis Parallel Synthesis (96-well plate) cluster_workup Workup & Purification cluster_analysis Analysis & Archiving scaffold_prep Prepare stock solution of 1-(4-aminophenyl)-N,N-dimethyl- piperidin-4-amine in an anhydrous aprotic solvent (e.g., DCM, DMF) dispense_scaffold Dispense scaffold solution to each well scaffold_prep->dispense_scaffold Transfer reagent_prep Prepare stock solutions of diverse building blocks (acyl chlorides, sulfonyl chlorides) in an anhydrous solvent add_reagents Dispense building block solutions to individual wells (one reagent per well) reagent_prep->add_reagents Transfer add_base Add a non-nucleophilic base (e.g., DIPEA, triethylamine) to each well dispense_scaffold->add_base add_base->add_reagents react Seal plate and incubate (e.g., room temperature, 2-16 h) with shaking add_reagents->react quench Quench reactions with aqueous solution (e.g., NaHCO3) react->quench extract Perform liquid-liquid extraction or solid-phase extraction (SPE) quench->extract concentrate Evaporate solvent to yield crude products extract->concentrate analyze Analyze purity and confirm identity of library members (e.g., LC-MS, HPLC) concentrate->analyze archive Store final compound library in an appropriate format for screening analyze->archive

Figure 1: General workflow for parallel synthesis.

Reaction Schemes

The primary aromatic amine of the scaffold can be readily acylated or sulfonylated to produce diverse libraries.

A. N-Acylation to form Amides: This reaction involves the coupling of the primary amine with various acyl chlorides in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

References

Application Notes and Protocols for 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a representative guide to illustrate the potential use of the 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine scaffold in fragment-based drug design (FBDD). To date, there is a lack of specific published data for this exact compound within FBDD campaigns. The experimental details and data presented are hypothetical and based on established principles and techniques for similar fragments.

Introduction to this compound as a Fragment

This compound is a unique small molecule that embodies several desirable features for a fragment library. Its structure combines a rigid piperidine core with a flexible aminophenyl group, offering both defined conformational properties and opportunities for vector-based growth. The presence of hydrogen bond donors (the primary amine) and acceptors (the tertiary amines), along with an aromatic ring, provides multiple potential interaction points with a protein target.

Key Structural Features:

  • Molecular Weight: Approximately 219.34 g/mol

  • Scaffold: A substituted piperidine, a common motif in approved drugs.

  • Pharmacophoric Elements:

    • 4-Aminophenyl Group: A common feature in kinase inhibitors and other targeted therapies, providing a vector for synthetic elaboration.

    • N,N-dimethylamino Group: A basic nitrogen that can form salt bridges or hydrogen bonds.

    • Piperidine Ring: A saturated heterocycle that can occupy hydrophobic pockets and provide a rigid core.

These characteristics make it a promising candidate for screening against a variety of protein targets, including kinases, proteases, and GPCRs.

Application Notes

Role in Fragment-Based Drug Design (FBDD)

Fragment-based drug discovery is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments).[1][2][3][4] Due to their smaller size, fragments can explore chemical space more efficiently than larger molecules in high-throughput screening (HTS) and often exhibit higher ligand efficiency.[1] this compound fits the "Rule of Three" criteria for a fragment (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3), making it an ideal candidate for an FBDD library.[1]

The primary goal of screening this fragment would be to identify weak but specific binding to a protein target. Once a binding event is confirmed and characterized, the fragment can serve as a starting point for optimization through several strategies:

  • Fragment Growing: Adding chemical moieties to the fragment to engage with adjacent pockets in the protein binding site. The primary amine on the phenyl ring is an excellent vector for this approach.

  • Fragment Linking: Connecting this fragment with another fragment that binds in a nearby pocket.

  • Fragment Merging: Combining the structural features of this fragment with other overlapping fragments.

Potential Therapeutic Targets

The aniline substructure is a known pharmacophore in many kinase inhibitors. Therefore, this compound could be a valuable starting point for developing inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. The piperidine core is prevalent in drugs targeting the central nervous system (CNS), suggesting potential applications for neurodegenerative disease targets.

Data Presentation: Hypothetical Screening Results

The following tables represent the type of quantitative data that would be generated during an FBDD campaign with this fragment.

Table 1: Primary Screening and Hit Validation Data

Target ProteinScreening TechniqueFragment ConcentrationResult/MetricInterpretation
Kinase ADifferential Scanning Fluorimetry (DSF)1 mMΔTm = +2.5 °CPotential Hit: Fragment stabilizes the protein upon binding.
Protease BSaturation Transfer Difference (STD) NMR500 µMPositive STD effectHit Confirmed: Direct evidence of binding to the protein.
Kinase AIsothermal Titration Calorimetry (ITC)50-500 µMKd = 850 µMWeak binder, typical for a fragment hit.
Protease BSurface Plasmon Resonance (SPR)10-1000 µMKd = 1.2 mMWeak binder, confirms NMR hit.

Table 2: Ligand Efficiency Metrics for Confirmed Hits

Target ProteinKd (µM)Molecular Weight ( g/mol )Ligand Efficiency (LE)
Kinase A850219.340.35
Protease B1200219.340.32

Ligand Efficiency (LE) is calculated as: LE = (1.37 / #HeavyAtoms) * pKd. A value ≥ 0.3 is generally considered a good starting point.

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD workflow.

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

Objective: To rapidly identify fragments that bind to and stabilize the target protein.

Materials:

  • Target protein (e.g., Kinase A) at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound at 100 mM in DMSO.

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well qPCR plates.

  • Real-time PCR instrument.

Methodology:

  • Prepare a master mix containing the target protein and SYPRO Orange dye. For a 96-well plate, mix 1.8 mL of protein buffer with 10 µL of SYPRO Orange dye and 20 µL of the 2 mg/mL protein stock.

  • Dispense 19.8 µL of the master mix into each well of the 96-well plate.

  • Add 0.2 µL of the 100 mM fragment stock solution to the appropriate wells to achieve a final fragment concentration of 1 mM. Add 0.2 µL of DMSO to control wells.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in a real-time PCR instrument.

  • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + fragment). A ΔTm > 2 standard deviations from the mean of the library is considered a hit.

Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR

Objective: To confirm the binding of fragment hits to the target protein.

Materials:

  • Target protein (e.g., Protease B) at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pD 7.4).

  • This compound at 50 mM in DMSO-d6.

  • NMR tubes.

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Methodology:

  • Prepare a 500 µL sample containing 20 µM of the target protein and 500 µM of the fragment in the deuterated buffer. The final DMSO-d6 concentration should be ≤ 1%.

  • Acquire a standard 1D proton NMR spectrum as a reference.

  • Set up the STD experiment. This involves two spectra:

    • On-resonance spectrum: A train of selective Gaussian pulses is used to saturate a region of the protein's spectrum where no ligand signals are present (e.g., -1.0 ppm).

    • Off-resonance spectrum: The same pulse train is applied to a region where no protein or ligand signals exist (e.g., 30 ppm).

  • The difference spectrum is calculated by subtracting the on-resonance from the off-resonance spectrum.

  • Signals that appear in the difference spectrum belong to the fragment and confirm that it binds to the protein, as saturation has been transferred from the protein to the bound ligand.

Protocol 3: Characterization by Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the protein-fragment interaction, including the dissociation constant (Kd).

Materials:

  • Target protein (e.g., Kinase A) at 20-50 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound at 1-2 mM in the same buffer.

  • Isothermal titration calorimeter.

Methodology:

  • Thoroughly dialyze the protein against the ITC buffer. Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects.

  • Degas both the protein and fragment solutions.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the fragment solution into the injection syringe.

  • Set the experimental parameters: cell temperature (e.g., 25 °C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 20 injections of 2 µL each).

  • Perform the titration experiment. The instrument will measure the heat released or absorbed upon each injection of the fragment into the protein solution.

  • Integrate the raw data to obtain the heat change per injection.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 4: Structural Studies by X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Highly pure and concentrated target protein (>10 mg/mL).

  • This compound.

  • Crystallization screens and plates.

  • X-ray diffraction equipment.

Methodology:

  • Crystallization:

    • Co-crystallization: Mix the protein with a 2-5 fold molar excess of the fragment and set up crystallization trials using vapor diffusion (sitting or hanging drop).

    • Soaking: If apo-protein crystals are already available, prepare a solution of the fragment (1-10 mM) in the crystallization mother liquor and soak the crystals in this solution for a period ranging from minutes to hours.

  • Cryo-protection: Transfer the crystals to a cryo-protectant solution (typically mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

  • Data Collection: Flash-cool the crystal in liquid nitrogen and mount it on the goniometer of an X-ray diffractometer. Collect diffraction data.

  • Structure Determination:

    • Process the diffraction data.

    • Solve the structure using molecular replacement if a model of the protein is available.

    • Build the protein model into the electron density map.

    • Once the protein model is refined, identify the residual electron density in the binding pocket, which should correspond to the bound fragment.

    • Model the fragment into the density and perform further refinement of the protein-fragment complex structure.[5][6][7][8]

Mandatory Visualizations

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library PrimaryScreen Primary Screen (e.g., DSF, SPR) FragmentLibrary->PrimaryScreen HitTriage Hit Triage PrimaryScreen->HitTriage Identify Initial Hits NMR_Validation NMR Validation (e.g., STD, WaterLOGSY) HitTriage->NMR_Validation Validated Hits ITC_Characterization ITC Characterization NMR_Validation->ITC_Characterization Confirm Binding Xray X-ray Crystallography ITC_Characterization->Xray Quantify Affinity & Thermodynamics SBDD Structure-Based Design (SBDD) Xray->SBDD Structural Info Lead_Opt Lead Optimization (Chemistry) SBDD->Lead_Opt Design Analogs Lead_Opt->PrimaryScreen Test New Analogs Candidate Drug Candidate Lead_Opt->Candidate

Caption: A typical experimental workflow for a fragment-based drug design campaign.

Signaling_Pathway Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream Activates Inhibitor Lead Compound (Derived from Fragment) Inhibitor->KinaseA Inhibits

References

Application Note: High-Throughput Screening of GPRX Antagonist Analogs using a Fluorescence Polarization Competitive Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-Protein Coupled Receptors (GPCRs) represent a large and diverse family of transmembrane proteins that are the targets of a significant portion of modern medicinal drugs.[1] They play crucial roles in transducing extracellular signals into intracellular responses, making them key targets in drug discovery for a wide range of diseases.[1] This application note describes a robust and high-throughput screening (HTS) assay for the discovery of antagonist analogs for a hypothetical Gαs-coupled receptor, GPRX.

The assay is based on the principle of fluorescence polarization (FP). FP is a versatile, solution-based technique used to monitor molecular interactions.[2][3][4] It relies on the observation that when a small fluorescently labeled molecule (tracer) is excited with plane-polarized light, it rotates rapidly and emits depolarized light.[5][6] However, when this tracer binds to a much larger molecule, such as a receptor, its rotation slows significantly, and the emitted light remains highly polarized.[6][7] In this competitive assay format, unlabeled compounds (analogs) from a screening library compete with the fluorescent tracer for binding to the GPRX receptor. Effective competitors will displace the tracer, leading to a decrease in the FP signal. This method is homogeneous, requiring no separation steps, making it highly amenable to HTS.[2][5]

Signaling Pathway

GPRX is a Gαs-coupled receptor. Upon agonist binding, it activates a canonical signaling cascade that results in the production of the second messenger cyclic AMP (cAMP).[8][9] This pathway begins with the receptor activating the Gαs subunit of the heterotrimeric G protein, causing it to exchange GDP for GTP.[1] The activated Gαs-GTP complex then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[9][] cAMP proceeds to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[8][11][12] Antagonists block this initial activation step by preventing agonist binding.

GPCR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPRX GPRX (GPCR) Agonist->GPRX Binds GProtein Gαsβγ GPRX->GProtein Activates AC Adenylyl Cyclase ATP ATP G_alpha_GTP Gαs-GTP GProtein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_alpha_GTP->AC Stimulates cAMP cAMP ATP->cAMP Catalyzes PKA Inactive PKA cAMP->PKA Activates PKA_active Active PKA PKA->PKA_active Response Cellular Response PKA_active->Response Phosphorylates Targets Antagonist Antagonist (Screening Compound) Antagonist->GPRX Blocks HTS Workflow start Start prep Prepare Reagents (Buffer, Tracer, Membranes) start->prep plate Compound Plating (4X concentration in 384-well plate) prep->plate add_mem Add GPRX Membranes (10 µL) plate->add_mem add_tracer Add Fluorescent Tracer (5 µL) add_mem->add_tracer incubate Incubate (2 hours at RT) add_tracer->incubate read Read Plate (Fluorescence Polarization) incubate->read analyze Data Analysis (% Inhibition, IC50 Curve Fitting) read->analyze end Identify Hits analyze->end

References

Application Notes and Protocols for the Purification of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential purification techniques for 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine (CAS Number: 211247-62-0).[1] While specific literature on the purification of this exact compound is limited, this guide presents methodologies based on the purification of structurally similar compounds and general principles of organic chemistry. The protocols provided are intended as a starting point for developing a robust purification strategy.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound depends on several factors, including the nature and quantity of impurities, the scale of the purification, and the desired final purity. Potential impurities may arise from the synthetic route and can include unreacted starting materials, byproducts, and reagents. A combination of chromatographic and non-chromatographic methods is often employed to achieve high purity.

Below is a summary of suitable purification techniques.

Technique Principle Advantages Disadvantages Scale
Acid-Base Extraction Separation based on the differential solubility of the basic amine and neutral/acidic impurities in aqueous and organic phases at varying pH.Simple, inexpensive, and effective for removing non-basic impurities.Not effective for separating structurally similar basic impurities.Lab to Pilot
Column Chromatography Separation based on the differential adsorption of compounds onto a stationary phase as a mobile phase passes through it.High resolution, capable of separating closely related compounds.Can be time-consuming, requires significant solvent volumes, and may lead to sample loss.Lab
Recrystallization Purification of a solid based on differences in solubility of the compound and its impurities in a suitable solvent at different temperatures.Can yield very high purity crystalline material, cost-effective for large scales.Finding a suitable solvent can be challenging; may result in significant product loss.Lab to Production
Distillation Separation of liquid components based on differences in their boiling points.Effective for removing non-volatile or significantly less volatile impurities.Requires the compound to be thermally stable; may not be suitable for high-boiling point compounds.Lab to Production

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is a fundamental work-up procedure to isolate the basic amine from a crude reaction mixture.

Materials:

  • Crude this compound

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl. The basic amine will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Combine the acidic aqueous layers. Any neutral or acidic impurities will remain in the organic layer, which can be discarded.

  • Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • While cooling the aqueous layer in an ice bath, slowly add 1 M NaOH until the solution is strongly basic (pH > 12), as confirmed by pH paper or a pH meter. This will deprotonate the amine salt.

  • Extract the now basic aqueous solution with fresh organic solvent (e.g., dichloromethane) three times.

  • Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.

Protocol 2: Flash Column Chromatography

This technique is suitable for purifying small to medium quantities of the compound to a high degree of purity.

Materials:

  • Crude this compound from extraction

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Triethylamine (Et₃N)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Develop a suitable mobile phase using TLC. A common solvent system for amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a base like triethylamine (0.5-1%) to the eluent is crucial to prevent the basic amine from tailing on the acidic silica gel. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is carefully added to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity (gradient elution) or using a constant solvent mixture (isocratic elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Recrystallization

This method is ideal for obtaining a highly pure, crystalline final product, provided a suitable solvent can be identified.

Materials:

  • Crude this compound

  • Screening solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Test small amounts of the crude product in various solvents to find one that fits this profile.[2] Solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[2] Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualized Workflows

The following diagrams illustrate the logical flow and decision-making processes in the purification of this compound.

PurificationWorkflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup column Column Chromatography extraction->column High Purity Needed recrystallization Recrystallization extraction->recrystallization Crystalline Solid distillation Distillation extraction->distillation If Liquid analysis Purity Analysis (HPLC, NMR) column->analysis recrystallization->analysis distillation->analysis pure_product Pure Product (>98%) analysis->pure_product Meets Specs

Caption: General purification workflow for this compound.

DecisionTree start Start with Crude Product q1 Are non-basic impurities present? start->q1 extraction Perform Acid-Base Extraction q1->extraction Yes q3 Are impurities structurally similar? q1->q3 No q2 Is purity sufficient? extraction->q2 q2->q3 No end Pure Product q2->end Yes column Use Column Chromatography q3->column Yes recrystallization Attempt Recrystallization q3->recrystallization No column->end recrystallization->end

Caption: Decision tree for selecting a suitable purification method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine synthesis, primarily through the Buchwald-Hartwig amination reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low or non-existent product yield is a frequent challenge in palladium-catalyzed cross-coupling reactions. Several factors related to the catalyst, reagents, or reaction environment can contribute to this issue.

Potential Cause Recommended Solution
Catalyst Inactivity or Decomposition The palladium catalyst may not be in the active Pd(0) state or may decompose during the reaction. Ensure the use of a reliable palladium precursor and a suitable phosphine ligand to stabilize the catalyst. Consider using a pre-formed catalyst for more consistent results.
Inappropriate Ligand Selection The choice of ligand is critical for an efficient reaction. For the coupling of anilines with secondary amines like N,N-dimethylpiperidin-4-amine, bulky electron-rich phosphine ligands such as XPhos or RuPhos are often effective. It may be necessary to screen a variety of ligands to find the optimal one for this specific transformation.
Incorrect Base The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weaker bases may result in a slow or incomplete reaction.
Poor Solvent Choice The solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are frequently used and generally effective. Avoid using solvents like acetonitrile or chlorinated solvents, which can inhibit the catalyst.
Presence of Oxygen The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. It is essential to degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Issue 2: Significant Side Product Formation

The formation of side products can complicate purification and reduce the yield of the desired product.

Side Product Probable Cause Recommended Solution
Hydrodehalogenation of Aryl Halide The aryl halide (e.g., 4-bromoaniline) is reduced, removing the halogen atom. This can be caused by impurities or catalyst decomposition.Ensure an inert atmosphere is strictly maintained to minimize sources of hydrogen. Using a robust ligand that promotes rapid reductive elimination can also suppress this side reaction.
Aryl Halide Homocoupling (Biaryl Formation) Two molecules of the aryl halide couple to form a biaryl compound. This is more common with highly reactive aryl halides.Optimize the catalyst-to-ligand ratio, typically between 1:1 and 1:2. Employing a ligand that favors C-N bond formation over C-C coupling is also beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material, 4-bromoaniline or 4-chloroaniline?

A1: Aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig aminations and are often a good starting point for optimization. While some modern catalyst systems are effective for aryl chlorides, they can be more challenging to work with due to the difficulty of the initial oxidative addition step.

Q2: How can I effectively monitor the progress of the reaction?

A2: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to determine the consumption of starting materials and the formation of the product.

Q3: What is a general purification strategy for this compound?

A3: After the reaction is complete, the mixture is typically cooled and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts.[1] The filtrate is then concentrated, and the residue can be purified by column chromatography on silica gel.[1] An alternative workup involves pouring the reaction mixture into water and extracting the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated before chromatographic purification.[1]

Q4: Can I use a different base if sodium tert-butoxide is not suitable for my substrate?

A4: Yes, other bases can be used. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder inorganic bases that can be effective, although they may require higher reaction temperatures or longer reaction times. The choice of base should be compatible with the functional groups present in your starting materials.

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethylpiperidin-4-amine (Starting Material)

A common method for the synthesis of N,N-dimethylpiperidin-4-amine is the reductive amination of a protected piperidone derivative.[2]

Materials:

  • 1-(tert-Butoxycarbonyl)-4-piperidone

  • Dimethylamine hydrochloride

  • Sodium cyanoborohydride

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1 equivalent) in methanol, add dimethylamine hydrochloride (approximately 2 equivalents) and sodium cyanoborohydride (approximately 0.9 equivalents) at room temperature.

  • Stir the reaction mixture for an extended period (e.g., 4 days).[2]

  • Add concentrated HCl and reduce the volume of the reaction mixture under reduced pressure.[2]

  • Dissolve the resulting residue in water and adjust the pH to 10 using a 2M NaOH solution.[2]

  • Extract the aqueous solution with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield N,N-dimethylpiperidin-4-amine.[2]

Protocol 2: General Procedure for the Synthesis of this compound via Buchwald-Hartwig Amination

This is a general protocol and may require optimization for the specific substrates.

Materials:

  • 4-Bromoaniline (1 equivalent)

  • N,N-Dimethylpiperidin-4-amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

  • XPhos (e.g., 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 4-bromoaniline and N,N-dimethylpiperidin-4-amine, followed by anhydrous toluene.

  • Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim BaseH [Base-H]+ Deprot->BaseH Forms RedElim->Pd0 Regenerates Catalyst Product Product: 1-(4-aminophenyl)-N,N- dimethylpiperidin-4-amine RedElim->Product Yields ArylHalide 4-Bromoaniline Amine N,N-dimethyl- piperidin-4-amine Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System: - Active Pd source? - Appropriate ligand? start->check_catalyst check_reagents Check Reagents: - Anhydrous solvent? - Correct base? - Purity of starting materials? check_catalyst->check_reagents [Catalyst OK] optimize Systematically Optimize: - Screen ligands - Screen bases - Vary temperature check_catalyst->optimize [Issue Found] check_conditions Check Reaction Conditions: - Inert atmosphere? - Optimal temperature? check_reagents->check_conditions [Reagents OK] check_reagents->optimize [Issue Found] check_conditions->optimize [Conditions OK, Further Optimization Needed] check_conditions->optimize [Issue Found] success Improved Yield optimize->success

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Parameters yield Reaction Yield catalyst Palladium Catalyst (e.g., Pd(OAc)₂) catalyst->yield Influences ligand Phosphine Ligand (e.g., XPhos) ligand->yield Influences base Base (e.g., NaOtBu) base->yield Influences solvent Solvent (e.g., Toluene) solvent->yield Influences temperature Temperature temperature->yield Influences

Caption: Key parameters influencing reaction yield.

References

Technical Support Center: Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine.

Troubleshooting Guides

The synthesis of this compound can be approached through two primary synthetic routes:

  • Buchwald-Hartwig Amination: Cross-coupling of a 4-haloaniline derivative with N,N-dimethylpiperidin-4-amine.

  • Reductive Amination: Reaction of a 4-nitroaniline derivative with N,N-dimethyl-4-piperidone, followed by reduction of the nitro group.

This guide addresses common issues and byproducts encountered in both pathways.

Route 1: Buchwald-Hartwig Amination Troubleshooting

This route involves the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromoaniline or 4-chloroaniline) with N,N-dimethylpiperidin-4-amine.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Formation Inactive catalystUse a pre-catalyst or ensure Pd(0) is generated in situ.
Poor choice of ligandScreen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice is often substrate-dependent.
Inappropriate baseStrong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, possibly with higher temperatures.[1]
Aryl chloride inactivityAryl chlorides can be challenging due to difficult oxidative addition. Consider switching to the corresponding aryl bromide or iodide.[2]
Catalyst inhibition by iodideIf using an aryl iodide, the generated iodide can inhibit the catalyst.[1]
Significant Byproduct Formation Hydrodehalogenation of the aryl halideEnsure an inert atmosphere (e.g., argon or nitrogen) to minimize side reactions. Optimize ligand and base.
Homocoupling of the aryl halideLower the catalyst loading and reaction temperature.
Side reactions with other nucleophiles If the aniline substrate has other nucleophilic groups (e.g., phenols), protect them before the coupling reaction.[2]

Diagram of Buchwald-Hartwig Amination Pathway and Byproduct Formation

Buchwald_Hartwig cluster_reactants Reactants cluster_reaction Buchwald-Hartwig Amination cluster_products Products cluster_byproducts Common Byproducts 4-Haloaniline 4-Haloaniline Pd_Catalyst Pd Catalyst + Ligand + Base 4-Haloaniline->Pd_Catalyst Piperidinamine N,N-dimethyl- piperidin-4-amine Piperidinamine->Pd_Catalyst Target_Product 1-(4-aminophenyl)-N,N- dimethylpiperidin-4-amine Pd_Catalyst->Target_Product Desired Pathway Dehalogenation Aniline (from Hydrodehalogenation) Pd_Catalyst->Dehalogenation Side Reaction Homocoupling Biphenyl derivative (from Homocoupling) Pd_Catalyst->Homocoupling Side Reaction

Caption: Buchwald-Hartwig synthesis pathway and common byproducts.

Route 2: Reductive Amination Troubleshooting

This route typically involves the reaction of 4-nitroaniline with N,N-dimethyl-4-piperidone to form an enamine or iminium intermediate, which is then reduced. A final step is the reduction of the nitro group to an amine. A one-pot reductive amination of a nitroarene with an aldehyde is also a possibility.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Formation Incomplete imine/enamine formationEnsure anhydrous conditions and consider adding a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[3]
Ineffective reducing agentSodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly used as they are selective for the imine/iminium ion over the ketone.[4][5]
Significant Byproduct Formation Reduction of starting ketone Use a milder reducing agent like NaBH(OAc)₃ that is less likely to reduce the ketone starting material.[3][5]
Over-alkylation of the amine This is more of a concern with primary amines. Using a secondary amine like N,N-dimethylpiperidin-4-amine in a coupling reaction avoids this. In the case of reacting 4-nitroaniline with a ketone, the primary amine can theoretically react twice, though sterics may hinder this.
Incomplete reduction of the nitro group Ensure sufficient reducing agent (e.g., H₂, Pd/C or SnCl₂) and adequate reaction time for the nitro reduction step.

Diagram of Reductive Amination Troubleshooting Workflow

Reductive_Amination_Troubleshooting Start Start Low_Yield Low or No Product Yield? Start->Low_Yield Check_Imine Verify Imine/Enamine Formation (e.g., via NMR, IR) Low_Yield->Check_Imine Yes High_Byproducts High Level of Byproducts? Low_Yield->High_Byproducts No Optimize_Imine Optimize Imine Formation: - Anhydrous conditions - Add catalytic acid Check_Imine->Optimize_Imine Incomplete Check_Reducing_Agent Check Reducing Agent Activity and Selectivity Check_Imine->Check_Reducing_Agent Complete Optimize_Imine->Low_Yield Change_Reducing_Agent Consider alternative reducing agent (e.g., NaBH(OAc)₃) Check_Reducing_Agent->Change_Reducing_Agent Change_Reducing_Agent->Low_Yield Ketone_Reduction Is starting ketone being reduced? High_Byproducts->Ketone_Reduction Yes Incomplete_Nitro_Reduction Incomplete Nitro Group Reduction? High_Byproducts->Incomplete_Nitro_Reduction No Milder_Reductant Use a milder reducing agent (e.g., NaBH(OAc)₃) Ketone_Reduction->Milder_Reductant Yes Ketone_Reduction->Incomplete_Nitro_Reduction No Milder_Reductant->High_Byproducts Optimize_Nitro_Reduction Optimize Nitro Reduction: - Increase reducing agent - Longer reaction time Incomplete_Nitro_Reduction->Optimize_Nitro_Reduction Yes Purification Proceed to Purification Incomplete_Nitro_Reduction->Purification No Optimize_Nitro_Reduction->High_Byproducts

Caption: Troubleshooting workflow for the reductive amination synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Buchwald-Hartwig synthesis of this compound?

A1: The most frequently observed byproducts are the result of hydrodehalogenation of the 4-haloaniline starting material, leading to the formation of aniline, and homocoupling of the aryl halide, which produces a biphenyl derivative.

Q2: How can I minimize the reduction of the ketone in the reductive amination pathway?

A2: The key is to use a reducing agent that is selective for the iminium ion intermediate over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is a milder reducing agent than sodium borohydride (NaBH₄).[5]

Q3: My Buchwald-Hartwig reaction is not working with 4-chloroaniline. What should I do?

A3: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[2] You can try using a more electron-rich and bulky phosphine ligand, a stronger base, or higher reaction temperatures. If the reaction still fails, switching to 4-bromoaniline or 4-iodoaniline is recommended.

Q4: What is a suitable solvent for the Buchwald-Hartwig amination?

A4: Anhydrous and degassed solvents are crucial for reproducible results. Toluene is a commonly used and often effective solvent for these reactions.[1] Other solvents such as dioxane and THF can also be employed.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to identify the product and any byproducts formed during the reaction.

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethylpiperidin-4-amine (Precursor)

This protocol is adapted from a known synthetic route for N,N-dimethylpiperidin-4-amine via reductive amination.[6][7]

Materials:

  • 1-(tert-Butoxycarbonyl)-4-piperidone

  • Dimethylamine hydrochloride

  • Sodium cyanoborohydride

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq) in methanol, add dimethylamine hydrochloride (2.0 eq) and sodium cyanoborohydride (0.9 eq) at room temperature.

  • Stir the reaction mixture for 4 days.

  • Add concentrated HCl and reduce the volume of the reaction mixture in vacuo.

  • Dissolve the resulting residue in water.

  • Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.

  • Extract the aqueous solution with dichloromethane (3x).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Remove the solvent in vacuo to yield N,N-Dimethylpiperidin-4-amine.

Protocol 2: Representative Procedure for Buchwald-Hartwig Amination

This is a general procedure and may require optimization for the specific substrates.

Materials:

  • 4-Bromoaniline

  • N,N-Dimethylpiperidin-4-amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon), combine 4-bromoaniline (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the tube.

  • Add N,N-dimethylpiperidin-4-amine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture at 100 °C with stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table of Potential Byproducts and Their Origin

ByproductSynthetic RouteOriginAnalytical Signature (Expected)
AnilineBuchwald-HartwigHydrodehalogenation of 4-haloanilineLower molecular weight peak in GC-MS corresponding to aniline.
Biphenyl DerivativeBuchwald-HartwigHomocoupling of 4-haloanilineHigher molecular weight peak in GC-MS.
4-Amino-N,N-dimethylanilineBuchwald-HartwigIf dimethylamine is present as an impurityPeak in GC-MS corresponding to the molecular weight of this compound.
N,N-dimethyl-4-piperidinolReductive AminationReduction of N,N-dimethyl-4-piperidonePeak in GC-MS corresponding to the alcohol.
Bis(4-aminophenyl)amineBuchwald-HartwigReaction of product with another molecule of 4-haloanilineHigher molecular weight peak in LC-MS.

Visualization of Logical Relationships

Diagram of Factors Influencing Buchwald-Hartwig Reaction Outcome

Buchwald_Hartwig_Factors cluster_factors Key Reaction Parameters Outcome Reaction Outcome (Yield and Purity) Ligand Ligand Ligand->Outcome affects catalytic cycle efficiency Base Base Base->Outcome influences rate and side reactions Solvent Solvent Solvent->Outcome impacts solubility and catalyst stability Temperature Temperature Temperature->Outcome controls reaction rate vs. decomposition Aryl_Halide Aryl Halide (Cl, Br, I) Aryl_Halide->Outcome determines oxidative addition ease

Caption: Key parameters influencing the outcome of the Buchwald-Hartwig amination.

References

Troubleshooting low yield in N-arylation of N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Arylation of N,N-dimethylpiperidin-4-amine

Welcome to the technical support center for the N-arylation of N,N-dimethylpiperidin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-arylation reaction of N,N-dimethylpiperidin-4-amine with an aryl halide is giving a very low yield or failing completely. What are the most common causes?

A1: Low to no yield in a Buchwald-Hartwig N-arylation of this substrate can stem from several factors. A systematic check of the following is recommended:

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively to Pd(0). Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) to protect the catalyst from oxygen.[1]

  • Inappropriate Ligand Choice: The phosphine ligand is critical. For the N-arylation of a cyclic amine like N,N-dimethylpiperidin-4-amine, sterically hindered biaryl phosphine ligands such as RuPhos, XPhos, or BrettPhos are often more effective than older generation ligands like BINAP or DPEphos, especially when using less reactive aryl chlorides.[1]

  • Suboptimal Base: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ might lead to incomplete or very slow reactions, often requiring higher temperatures and longer reaction times.[1] The base should be fresh and handled under anhydrous conditions.

  • Solvent and Solubility Issues: Toluene and dioxane are common solvents for this reaction.[1][2] A primary reason for reaction failure can be the poor solubility of your starting materials at the reaction temperature.[3] Ensure your aryl halide and amine are soluble in the chosen solvent.

  • Low Reaction Temperature: Many N-arylation reactions require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1][3] If you are running the reaction at a lower temperature, this could be the cause of the low conversion.

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: Side product formation can be a significant issue. Here are some strategies to improve selectivity:

  • Hydrodehalogenation of the Aryl Halide: This side reaction can occur, especially with electron-rich aryl halides. Optimizing the catalyst and ligand can sometimes mitigate this.

  • Homocoupling of the Aryl Halide: This can be favored at higher temperatures. Consider reducing the reaction temperature if this is a major byproduct.

  • Decomposition of the Amine: While N,N-dimethylpiperidin-4-amine is relatively stable, prolonged reaction times at high temperatures could lead to degradation. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

Q3: My reaction seems to stall after a certain percentage of conversion. What could be the reason?

A3: Reaction stalling can be attributed to catalyst deactivation.

  • Catalyst Poisoning: Impurities in the starting materials, reagents, or solvent can act as catalyst poisons. Ensure all your reagents and the solvent are of high purity and anhydrous. Functional groups like azo groups on the substrates can also poison the catalyst.[4]

  • Ligand Degradation: Some phosphine ligands can be sensitive to air and moisture, especially at elevated temperatures. Proper handling under an inert atmosphere is crucial.

  • Inhibitory Effects: In the case of aryl iodides, the iodide formed during the reaction can sometimes inhibit the catalyst by precipitating the palladium complex.[3]

Q4: I have a decent yield in the crude reaction mixture, but I am losing a significant amount of my product during purification. How can I improve my product recovery?

A4: The basic nature of the piperidine nitrogen in your product can lead to challenges during standard silica gel chromatography.

  • Tailing on Silica Gel: The basic amine can strongly interact with the acidic silanol groups on the silica surface, causing significant tailing of the product peak and poor separation.[5]

  • Irreversible Binding: In some cases, the product can bind irreversibly to the silica gel, leading to low recovery.[5]

Troubleshooting Steps for Purification:

  • Mobile Phase Modification: Add a basic modifier to your eluent. A common practice is to add 0.1-2% of triethylamine (TEA) or a 7N solution of ammonia in methanol to the mobile phase. This will compete with your product for binding to the acidic sites on the silica.[5]

  • Use of Deactivated Silica or Alumina: Consider using amine-deactivated silica gel or basic/neutral alumina as the stationary phase, which will have fewer acidic sites for your product to interact with.[5]

  • Reverse-Phase Chromatography: If your product has sufficient non-polar character, reverse-phase chromatography (e.g., on a C18 column) can be an excellent alternative. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve the peak shape by protonating the piperidine nitrogen.[5]

Data Presentation

Table 1: Influence of Ligand and Base on Reaction Yield

EntryAryl HalideLigand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-chlorotolueneXPhos (2)NaOtBu (1.2)Toluene10012>95
24-chlorotolueneRuPhos (2)NaOtBu (1.2)Toluene10012>95
34-chlorotolueneBINAP (2)NaOtBu (1.2)Toluene10024<20
44-bromotolueneXPhos (2)K₃PO₄ (2.0)Dioxane1102475
54-bromotolueneXPhos (2)Cs₂CO₃ (2.0)Toluene1102485

Note: The data presented in this table are representative and have been compiled from various literature sources on Buchwald-Hartwig amination. Actual results may vary based on specific substrate and reaction conditions.

Experimental Protocols

General Protocol for the N-Arylation of N,N-dimethylpiperidin-4-amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • N,N-dimethylpiperidin-4-amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and the base.

  • Add the aryl halide and N,N-dimethylpiperidin-4-amine to the vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol with 1% triethylamine).

Mandatory Visualization

Troubleshooting Workflow for Low Yield in N-Arylation

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents Check Reagent Quality & Stoichiometry (Amine, Aryl Halide, Base, Solvent) start->check_reagents check_inertness Verify Inert Atmosphere (Degas solvent, use Ar/N2) start->check_inertness check_catalyst Evaluate Catalyst System (Pd source, Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Time, Concentration) start->check_conditions reagent_issue Issue Found: - Impure/Wet Reagents - Incorrect Stoichiometry check_reagents->reagent_issue Problem? inertness_issue Issue Found: - Oxygen present - Catalyst deactivation check_inertness->inertness_issue Problem? catalyst_issue Issue Found: - Inappropriate ligand - Low catalyst loading check_catalyst->catalyst_issue Problem? conditions_issue Issue Found: - Temp too low - Time too short check_conditions->conditions_issue Problem? solution_reagents Solution: - Purify/dry reagents - Verify stoichiometry reagent_issue->solution_reagents solution_inertness Solution: - Improve inert technique inertness_issue->solution_inertness solution_catalyst Solution: - Screen ligands (e.g., XPhos) - Increase catalyst loading catalyst_issue->solution_catalyst solution_conditions Solution: - Increase temperature - Increase reaction time conditions_issue->solution_conditions

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the palladium-catalyzed cross-coupling of piperidines with aryl halides.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in optimizing C-N cross-coupling reactions. This section addresses frequent issues in a question-and-answer format, offering probable causes and actionable solutions to enhance your reaction outcomes.

Question 1: Why is my reaction yield consistently low or non-existent?

Answer: Low or no yield in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction environment.

  • Inactive Catalyst System: The active Pd(0) species is crucial for the catalytic cycle. If it fails to form or is deactivated, the reaction will not proceed.

    • Solution: Use an air-stable palladium precatalyst, such as a G3 or G4 precatalyst, to ensure a reliable source of active Pd(0).[1] For challenging substrates like aryl chlorides, pair a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich biaryl phosphine ligand like XPhos, SPhos, or RuPhos.[1]

  • Reagent Purity and Dryness: Water and oxygen can deactivate the catalyst. Impurities in the starting materials can also interfere with the reaction.

    • Solution: Ensure all reagents are pure and dry. Use anhydrous, deoxygenated solvents.[1] Solvents can be degassed by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes or by using several freeze-pump-thaw cycles.[1]

  • Inadequate Reaction Conditions: The temperature may be too low for the specific substrate combination, or the reaction may not have been run long enough.

    • Solution: Optimize the reaction temperature, typically between 80-110 °C.[1] Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.[1]

Question 2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can compete with the desired C-N bond formation. Identifying the side products is key to addressing the issue.

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material, replacing the halide with a hydrogen atom.[1]

    • Cause: This can be promoted by sources of hydrogen in the reaction mixture or by β-hydride elimination from the amine.[2][3]

    • Solution: Ensure a strictly inert atmosphere (argon or nitrogen) to minimize hydrogen sources.[1] The choice of ligand and base can also influence this side reaction.[1]

  • Aryl Halide Homocoupling (Biaryl Formation): Two aryl halide molecules couple to form a biaryl species.[1]

    • Cause: This is more common with highly reactive aryl halides.

    • Solution: Use a ligand that favors C-N reductive elimination over C-C coupling. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can also help.[1]

  • Reaction with Other Nucleophiles: If the substrate contains other nucleophilic groups (e.g., a phenol), these can compete with the piperidine in the coupling reaction.[4]

    • Solution: Protect competing nucleophilic functional groups before the coupling reaction.[4]

Question 3: My reaction starts but then stalls before completion. What could be the cause?

Answer: A stalling reaction often points to catalyst decomposition or product inhibition.

  • Catalyst Decomposition: The active catalytic species may not be stable under the reaction conditions, especially at high temperatures.[1]

    • Solution: Use a more robust ligand, such as the Buchwald biarylphosphine ligands, which are designed to protect the palladium center.[1] If possible, lowering the reaction temperature may help, though this might require longer reaction times.[1]

  • Product Inhibition: The desired product may coordinate to the palladium center, inhibiting further catalytic turnover.

    • Solution: In some cases, a higher catalyst loading might be necessary to overcome this inhibition.[1]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is generally best for the amination of piperidines?

For challenging substrates like aryl chlorides, a combination of a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is a good starting point.[1] Ligands like XPhos, SPhos, and RuPhos are often excellent choices.[1] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can provide more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying the reaction setup.[1]

Q2: What is the role of the base, and can I use a weaker one?

A strong base, typically sodium tert-butoxide (NaOtBu), is crucial for deprotonating the piperidine to form the more nucleophilic piperidide anion and for facilitating the formation of the key palladium-amide intermediate.[1] While weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes be used, especially with base-sensitive substrates, they often require higher temperatures and result in slower reaction rates, which can lead to lower yields due to catalyst decomposition.[1][5][6]

Q3: How critical are anhydrous and anaerobic conditions?

Exclusion of oxygen and moisture is critical because the active Pd(0) catalyst is sensitive to air and can be deactivated.[1][5] To ensure anaerobic conditions, degas your solvent and use Schlenk techniques, which involve flame-drying glassware under vacuum and backfilling with an inert gas like argon or nitrogen.[1]

Q4: Which solvents are suitable for this reaction?

Toluene, dioxane, and THF are commonly used and effective solvents.[1][5] It is generally recommended to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1][5] The choice of solvent can also affect the solubility of the base and the overall reaction temperature.[1]

Q5: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This will allow you to determine the rate of conversion of your starting materials to the desired product.

Data Presentation

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination of Piperidines

ParameterTypical Range/ValueNotes
Aryl Halide 1.0 equivAryl chlorides can be challenging; bromides and iodides are generally more reactive.[4]
Piperidine 1.2 - 1.5 equivA slight excess of the amine is typically used.
Palladium Source 0.02 - 2 mol %Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst.[1]
Ligand 0.04 - 4 mol %Typically a 1:1 to 1:2 ratio of Palladium to Ligand is used.[1]
Base 1.4 - 2.0 equivNaOtBu is common; weaker bases may be needed for sensitive substrates.[1][5]
Solvent Anhydrous, degassedToluene, dioxane, or THF are common choices.[1][5]
Temperature 80 - 110 °CMay need to be optimized for specific substrates.[1]
Reaction Time 12 - 24 hoursMonitor by TLC or GC-MS for completion.[1]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of an Aryl Chloride with Piperidine

This protocol is a general guideline and may require optimization for specific substrates.

Reagents & Equipment:

  • Aryl chloride (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[1]

    • Evacuate and backfill the flask with argon three times.[1]

  • Reagent Addition:

    • Add the anhydrous, degassed toluene via syringe, followed by the aryl chloride (1.0 equiv) and piperidine (1.2 equiv).[1]

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.[1]

    • Monitor the reaction progress by TLC or GC-MS.[1]

  • Workup:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.[1]

    • Quench the reaction by slowly adding water.[1]

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 times).[1]

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • The crude product can then be purified by flash column chromatography.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)-NHR'R'']⁺X⁻ L_n Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amide Ar-Pd(II)-NR'R'' L_n Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system active? - Use precatalyst - Check ligand choice (e.g., XPhos) Start->Check_Catalyst Check_Reagents Are reagents pure and dry? - Purify starting materials - Use anhydrous, deoxygenated solvent Check_Catalyst->Check_Reagents Yes Reaction_Optimized Reaction Optimized Check_Catalyst->Reaction_Optimized No, problem solved Check_Conditions Are reaction conditions optimal? - Optimize temperature (80-110 °C) - Ensure inert atmosphere Check_Reagents->Check_Conditions Yes Check_Reagents->Reaction_Optimized No, problem solved Side_Products Side products observed? Check_Conditions->Side_Products Yes Check_Conditions->Reaction_Optimized No, problem solved Identify_Side_Products Identify side products (GC-MS, NMR) Side_Products->Identify_Side_Products Yes Side_Products->Reaction_Optimized No Adjust_Ligand_Base Adjust ligand/base combination Ensure strict inert conditions Identify_Side_Products->Adjust_Ligand_Base Adjust_Ligand_Base->Start Re-evaluate

Caption: A decision tree for troubleshooting common issues.

References

Side reactions in reductive amination of piperidones and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reductive amination of piperidones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is reductive amination and why is it used for piperidones?

Reductive amination is a powerful chemical reaction that converts a ketone or aldehyde into an amine. For piperidones, which contain a ketone functional group within a piperidine ring, this reaction is a highly effective method for synthesizing N-substituted 4-aminopiperidine derivatives. These derivatives are crucial building blocks in the development of a wide range of pharmaceuticals. The process typically involves the reaction of the piperidone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the final amine product.

Q2: What are the most common side reactions observed during the reductive amination of piperidones?

The three most prevalent side reactions are:

  • Over-alkylation: The newly formed secondary amine product can react further with another molecule of the piperidone, leading to the formation of an undesired tertiary amine. This is particularly problematic when using primary amines as the starting material.

  • Self-Condensation (Aldol Reaction): Piperidones can react with themselves, especially under acidic or basic conditions, to form an aldol adduct. This dimeric impurity can be difficult to remove and reduces the overall yield of the desired product.

  • Reduction of the Starting Piperidone: If a strong, non-selective reducing agent is used, the ketone of the starting piperidone can be reduced to a hydroxyl group, forming a piperidinol byproduct.

Q3: How does the choice of reducing agent impact the reaction?

The choice of reducing agent is critical for controlling the selectivity of the reaction and minimizing side products.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion but is generally slow to reduce the starting ketone. Its bulky nature also helps to minimize over-alkylation.[1][2][3]

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion over the ketone, especially at a controlled pH of 6-7.[4] However, it is highly toxic and can generate hazardous cyanide byproducts.[1][5]

  • Sodium borohydride (NaBH₄): This is a stronger and less selective reducing agent. It can reduce both the iminium ion and the starting piperidone. To avoid reduction of the starting ketone, a two-step procedure is often necessary where the imine is pre-formed before the addition of NaBH₄.[1][2][3]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Amine Product

Possible Causes & Solutions

  • Cause: Incomplete formation of the iminium ion intermediate. This is particularly common with sterically hindered or electron-deficient amines and ketones like N-Boc-4-piperidone.

    • Solution 1: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and increase its electrophilicity. This will accelerate the formation of the iminium ion.[6]

    • Solution 2: Increase the reaction time or temperature to favor the formation of the iminium ion. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.

    • Solution 3: If using a one-pot method, consider a two-step approach. First, form the imine by reacting the piperidone and amine, often with a dehydrating agent like molecular sieves, and then add the reducing agent.

  • Cause: Reduction of the starting piperidone to an alcohol.

    • Solution: Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3] If using sodium borohydride (NaBH₄), ensure the imine is fully formed before its addition.

  • Cause: Degradation of the reducing agent.

    • Solution: Sodium triacetoxyborohydride is sensitive to water.[2] Ensure all glassware is dry and use anhydrous solvents.

Issue 2: Presence of a Higher Molecular Weight Impurity (Over-alkylation)

Possible Causes & Solutions

  • Cause: The secondary amine product is reacting with another molecule of the piperidone.

    • Solution 1: Use a stoichiometric excess (1.5 to 2 equivalents) of the primary amine to outcompete the secondary amine product for reaction with the piperidone.

    • Solution 2: Perform the reaction at a lower temperature to decrease the rate of the second alkylation.

    • Solution 3: A two-step procedure (pre-forming the imine, then reducing) can sometimes minimize over-alkylation.

Issue 3: Presence of a Dimeric Impurity (Self-Condensation)

Possible Causes & Solutions

  • Cause: The piperidone is undergoing an aldol-type self-condensation. This can be promoted by either acidic or basic conditions.

    • Solution 1: Carefully control the pH of the reaction. If using an acid catalyst, use only a catalytic amount.

    • Solution 2: Add the piperidone slowly to the reaction mixture containing the amine and reducing agent. This keeps the concentration of the free piperidone low at any given time, disfavoring the bimolecular self-condensation.

    • Solution 3: Running the reaction at a lower temperature can also help to minimize this side reaction.

Data on Reductive Amination of Piperidones

The following table summarizes yield data from various reductive amination reactions of piperidone derivatives. Note that direct comparison is challenging as reaction conditions vary between studies.

Piperidone SubstrateAmineReducing AgentSolventYield (%)Reference
N-Boc-4-piperidoneAnilineNaBH(OAc)₃DichloromethaneNot specified, but used in a multi-step synthesis[6]
N-Boc-4-piperidone3,4-dichloroanilineNot specifiedNot specified72%[7]
1-Benzyl-4-piperidoneAnilineNa/EtOHEthanol67%[8]
4-Piperidone monohydrate HClAnilineNaBH(OAc)₃Not specified91%[9]

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general workflow for troubleshooting issues in the reductive amination of piperidones.

ReductiveAminationPathways cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Piperidone Piperidone Iminium Iminium Ion Piperidone->Iminium + Amine - H2O Amine Primary/Secondary Amine Amine->Iminium Product Desired Amine Product Iminium->Product + [H] (Reducing Agent) Product_side Desired Amine Product Overalkylation Over-alkylation Product Product_side->Overalkylation + Piperidone - H2O, + [H] Piperidone_side Piperidone Piperidone_side->Overalkylation Piperidone_aldol1 Piperidone Aldol Aldol Adduct Piperidone_aldol1->Aldol + Piperidone (Acid/Base catalyst) Piperidone_aldol2 Piperidone Piperidone_aldol2->Aldol

Caption: Reaction pathways in reductive amination of piperidones.

TroubleshootingWorkflow Start Start: Low Yield or Impure Product Analyze Analyze crude product (TLC, LC-MS, NMR) Start->Analyze Identify Identify major byproduct(s) Analyze->Identify Overalkylation Over-alkylation Product Detected Identify->Overalkylation High MW Aldol Aldol Adduct Detected Identify->Aldol Dimer MW StartMat Starting Material Remaining Identify->StartMat SM present SolveOveralkylation Increase amine stoichiometry Lower temperature Overalkylation->SolveOveralkylation SolveAldol Control pH carefully Slowly add piperidone Lower temperature Aldol->SolveAldol SolveStartMat Add catalytic acid Increase reaction time/temp Use a two-step procedure StartMat->SolveStartMat ReRun Re-run optimized reaction SolveOveralkylation->ReRun SolveAldol->ReRun SolveStartMat->ReRun

Caption: Troubleshooting workflow for reductive amination.

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline using NaBH(OAc)₃

This protocol is adapted from a procedure used in the synthesis of fentanyl precursors.[6]

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • Dichloromethane (DCM), anhydrous

  • 2M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane.

  • Add aniline (1.1 eq) followed by acetic acid (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or 2M NaOH. Stir for 30-60 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination of 1-Benzyl-4-piperidone using Catalytic Hydrogenation

Materials:

  • 1-Benzyl-4-piperidone

  • Amine (e.g., Aniline) or Ammonium Acetate

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas source

Procedure:

  • In a hydrogenation vessel, dissolve 1-benzyl-4-piperidone (1.0 eq) and the desired amine (1.1-1.5 eq) or ammonium acetate in methanol or ethanol.

  • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10% w/w) to the solution.

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or crystallization as needed.

References

1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine, addressing common issues researchers and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for this compound?

A1: this compound is a primary aromatic amine. This class of compounds is known to be susceptible to degradation under certain conditions. Key concerns include:

  • Oxidation: Aromatic amines can oxidize in the presence of air (oxygen), often leading to color changes (e.g., from colorless to brown or dark purple) and the formation of impurities. This process can be accelerated by light and heat.

  • Light Sensitivity: Exposure to light, particularly UV light, can promote degradation.

  • Temperature: Elevated temperatures can significantly increase the rate of degradation.

  • pH: Primary aromatic amines can be unstable in acidic media.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions, based on general guidelines for aromatic amines:

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°CReduced temperature slows down potential degradation reactions.[4]
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation by excluding air.
Light In an amber or opaque vialProtects the compound from light-induced degradation.[5]
Container Tightly sealed containerPrevents exposure to moisture and air.[6][7]

Q3: My sample of this compound has changed color. Is it still usable?

A3: A change in color, typically to a yellow, brown, or dark purple hue, is a common indicator of degradation for aromatic amines. While a slight color change may not significantly impact the purity for some applications, it is a sign that the compound is no longer in its purest form. For sensitive experiments, it is highly recommended to:

  • Assess Purity: Use an analytical technique such as HPLC, LC-MS, or NMR to determine the purity of the sample.

  • Purify if Necessary: If the purity is found to be below the required level for your experiment, consider purifying the compound (e.g., by column chromatography or recrystallization).

  • Use a Fresh Sample: If purification is not feasible or the degradation is extensive, it is best to use a fresh, un-degraded sample.

Q4: Can I store solutions of this compound?

A4: The stability of this compound in solution will depend on the solvent, concentration, pH, and storage conditions. Aromatic amines are generally more stable in aprotic organic solvents than in acidic aqueous solutions.[1][3] It is advisable to prepare solutions fresh whenever possible. If solutions must be stored, even for a short period, they should be kept at a low temperature (2-8°C or -20°C), protected from light, and blanketed with an inert gas. A small-scale stability study on the solution is recommended to determine its viability over time for your specific application.

Troubleshooting Guides

Issue: Inconsistent Experimental Results

Inconsistent results in experiments using this compound can often be traced back to the stability and handling of the compound.

Troubleshooting Workflow for Inconsistent Results

A Inconsistent Experimental Results B Check Compound Integrity A->B E Review Handling and Storage Procedures A->E C Visual Inspection: - Color change? - Caking or clumping? B->C D Analytical Check: - Run HPLC/LC-MS to check purity - Compare with reference standard B->D H Compound is Degraded C->H Yes D->H Purity < Specification F Storage Conditions: - Stored at recommended temperature? - Protected from light? - Under inert atmosphere? E->F G Solution Preparation: - Solvent purity? - Freshly prepared? - Stored appropriately? E->G I Handling/Storage Issue Identified F->I No G->I No J Purify Compound or Use a New Batch H->J K Implement Correct Handling/Storage Protocols I->K

Caption: Troubleshooting inconsistent experimental results.

Issue: Poor Solubility

If you are experiencing difficulty dissolving this compound, consider the following:

  • Degradation Products: Degraded material, often polymeric in nature, may have lower solubility than the pure compound.

  • Solvent Choice: Ensure you are using an appropriate solvent. While solubility data for this specific compound is not widely published, similar aromatic amines are generally soluble in organic solvents like DMSO, DMF, and alcohols.

  • pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of amines. As a basic compound, its solubility in water may increase at a lower pH due to the formation of a more soluble salt. However, be mindful that acidic conditions can lead to degradation.[1][3]

Experimental Protocols

Protocol: Rapid Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a quick method to qualitatively assess the purity of this compound.

TLC Workflow

A Prepare Sample Solution (e.g., 1 mg/mL in Dichloromethane or Ethyl Acetate) B Spot Sample on TLC Plate A->B C Develop TLC Plate in a Suitable Mobile Phase (e.g., Ethyl Acetate/Hexane) B->C D Visualize Plate under UV Light (254 nm) C->D E Stain with Permanganate Dip (if necessary) D->E F Analyze Chromatogram E->F G Single Spot Observed F->G H Multiple Spots or Streaking Observed F->H I Indicates Potential Impurities or Degradation H->I

Caption: Workflow for rapid purity assessment by TLC.

Protocol: General Stability Study in Solution

This protocol outlines a general method to evaluate the stability of this compound in a chosen solvent over time.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the solution into several amber vials.

    • If investigating the effect of atmosphere, purge the headspace of a subset of vials with an inert gas (e.g., argon or nitrogen) before sealing.

  • Storage Conditions:

    • Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, 40°C).

    • Protect all samples from light.

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).

  • Analysis:

    • At each time point, take one vial from each storage condition.

    • Analyze the sample by a suitable quantitative method, such as HPLC with a UV detector or LC-MS.

    • The initial sample (time 0) serves as the reference.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

This information should provide a solid foundation for handling and utilizing this compound in a research setting. Always consult the supplier's safety data sheet (SDS) for specific handling and safety information.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimentation with this chemical class, which is often explored for central nervous system (CNS) applications such as potential antipsychotic or antidepressant agents.[1]

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of these derivatives often stems from a combination of factors inherent to their molecular structure. The piperidine and phenyl rings contribute to the molecule's lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents). While the amine groups can be protonated to form more soluble salts, the overall non-polar surface area can lead to low solubility in aqueous media, a common challenge for over 70% of new chemical entities in drug discovery pipelines.[2]

Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?

A2: Yes, inconsistent data is a hallmark of poor compound solubility. If your derivative precipitates in the assay medium, the actual concentration exposed to the biological target will be lower and more variable than the intended nominal concentration. This can lead to an underestimation of potency and unreliable structure-activity relationship (SAR) data.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common phenomenon known as "precipitation upon dilution." It occurs when the compound, stable in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where it is less soluble. To mitigate this, consider the following:

  • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining compound solubility, typically not exceeding 1%.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent before the final dilution into the assay buffer.

  • Aqueous Buffer to DMSO Stock: Try adding the aqueous buffer to your DMSO stock solution dropwise while vortexing. This can sometimes prevent the formation of localized high concentrations that trigger precipitation.

Q4: Can I heat the solution to improve the solubility of my compound?

A4: Gentle warming can increase the rate of dissolution and the solubility limit for some compounds. However, this should be done with caution as excessive heat can lead to chemical degradation. It is crucial to assess the thermal stability of your specific derivative before employing heat. This method is generally more suitable for initial solubilization, as the compound may precipitate upon cooling to ambient or physiological temperatures.

Troubleshooting Guide: Enhancing Solubility

When facing solubility challenges with this compound derivatives, a systematic approach to formulation development is recommended. The following strategies are presented in order of increasing complexity.

Tier 1: pH Adjustment

Given the basic nature of the amine functionalities in the piperidine and aminophenyl moieties, pH modification is the most straightforward initial approach. In acidic conditions, these amines will be protonated, forming more polar, and thus more water-soluble, salts.

Experimental Protocol: pH-Dependent Solubility Screening

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).

  • Compound Addition: Add an excess amount of the solid this compound derivative to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached (Thermodynamic Solubility).

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Expected Outcome: A significant increase in solubility at lower pH values is expected.

Tier 2: Use of Co-solvents

If pH adjustment alone is insufficient, the use of water-miscible organic co-solvents can be explored. These solvents can increase the solubility of lipophilic compounds in aqueous solutions.

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycols (PEGs), such as PEG 400

  • Propylene Glycol

Experimental Protocol: Co-solvent Solubility Enhancement

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in PEG 400). Gentle warming or sonication may be used to aid dissolution.

  • Vehicle Preparation: Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% PEG 400 in phosphate-buffered saline, pH 7.4).

  • Solubility Determination: Add an excess of the solid compound to each co-solvent/buffer mixture and determine the thermodynamic solubility as described in the pH adjustment protocol.

Data Presentation: Hypothetical Solubility of a Derivative

Formulation StrategySolvent/VehicleApproximate Solubility (µg/mL)
Baseline Deionized Water (pH ~7)< 1
Phosphate-Buffered Saline (PBS, pH 7.4)< 1
pH Adjustment 0.01 M Hydrochloric Acid (pH 2)50 - 200
Citrate Buffer (pH 4)20 - 100
Co-solvency 10% Ethanol in PBS (pH 7.4)5 - 15
20% PEG 400 in PBS (pH 7.4)10 - 30
Tier 3: Advanced Formulation Strategies

For challenging compounds or when developing formulations for in vivo studies, more advanced techniques may be necessary.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[3]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective. These formulations form fine emulsions upon contact with aqueous gastrointestinal fluids, improving solubilization.[2][3]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2]

Experimental Workflows and Diagrams

To aid in experimental design, the following workflows are provided in the DOT language for visualization.

G cluster_0 Solubility Troubleshooting Workflow start Poorly Soluble Derivative tier1 Tier 1: pH Adjustment (Acidic Buffers) start->tier1 check1 Solubility Sufficient? tier1->check1 tier2 Tier 2: Co-solvents (e.g., PEG 400, Ethanol) check2 Solubility Sufficient? tier2->check2 tier3 Tier 3: Advanced Formulation (Cyclodextrins, Lipids) check3 Solubility Sufficient? tier3->check3 check1->tier2 No end_ok Proceed with Experiment check1->end_ok Yes check2->tier3 No check2->end_ok Yes check3->end_ok Yes end_fail Consult Formulation Specialist check3->end_fail No

Caption: A stepwise approach to troubleshooting solubility issues.

G cluster_1 Thermodynamic Solubility (Shake-Flask) Protocol prep Add excess solid to buffer/solvent equil Agitate for 24-48h at constant temp. prep->equil sep Centrifuge to pellet undissolved solid equil->sep quant Filter supernatant and quantify by HPLC sep->quant report Report solubility (mg/mL or µM) quant->report

Caption: Workflow for determining thermodynamic solubility.

As research on specific this compound derivatives progresses, more detailed information on their biological targets, such as their potential role as cognition enhancers in neurodegenerative diseases like Alzheimer's, may become available.[4][5][6] At present, a generalized signaling pathway cannot be definitively assigned to this entire class of compounds. Researchers are encouraged to consult the latest medicinal chemistry literature for insights into the specific mechanisms of action of the particular analogs they are investigating.

References

Catalyst selection for efficient synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine (CAS No. 211247-62-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize the synthesis of this valuable pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most effective and widely used methods for the synthesis of this compound are the Buchwald-Hartwig amination and a two-step approach involving reductive amination followed by reduction of a nitro group.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide (e.g., 4-bromoaniline or 1-bromo-4-nitrobenzene) and N,N-dimethylpiperidin-4-amine.[3] This method is highly versatile and benefits from a wide range of available catalysts and ligands.

  • Reductive Amination Approach: This strategy involves the initial synthesis of N,N-dimethylpiperidin-4-amine via reductive amination of a suitable piperidone derivative. This is followed by coupling with a protected aminophenyl group, typically a nitroaromatic compound like 1-fluoro-4-nitrobenzene, and subsequent reduction of the nitro group to the desired amine.

Q2: Which catalyst system is recommended for the Buchwald-Hartwig amination to synthesize this compound?

A2: The choice of catalyst system is critical for a successful Buchwald-Hartwig amination. For the coupling of anilines with aryl halides, sterically hindered and electron-rich phosphine ligands are generally preferred. Catalyst systems based on ligands like XPhos, SPhos, and BrettPhos, in combination with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂, have shown high efficiency in similar transformations.[4] The optimal choice will depend on the specific aryl halide and reaction conditions.

Q3: I am experiencing low yield in my Buchwald-Hartwig reaction. What are the common causes and how can I troubleshoot this?

A3: Low yields in Buchwald-Hartwig aminations can arise from several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Inappropriate Ligand or Base: The ligand must be well-suited for the specific substrates. For sterically hindered amines, bulky biarylphosphine ligands are often necessary. The base (e.g., NaOtBu, Cs₂CO₃) must be strong enough to deprotonate the amine but not so strong as to cause side reactions with other functional groups.

  • Suboptimal Temperature: These reactions typically require heating (80-110 °C) to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition or side product formation.

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides. If using an aryl chloride, a more active catalyst system may be required.

Q4: What are the key considerations for the reductive amination step in the synthesis of the N,N-dimethylpiperidin-4-amine precursor?

A4: For the synthesis of N,N-dimethylpiperidin-4-amine from a piperidone precursor, the choice of reducing agent is important. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for the reduction of the intermediate iminium ion over the starting ketone.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Ensuring the reaction is run at an appropriate pH (typically mildly acidic) is also crucial for efficient iminium ion formation.

Troubleshooting Guides

Buchwald-Hartwig Amination Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalystUse a pre-catalyst or ensure in-situ reduction of the Pd(II) source is complete. Ensure all reagents and solvents are anhydrous and degassed.
Incorrect ligand selectionFor coupling with a secondary amine like N,N-dimethylpiperidin-4-amine, consider bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos.
Suboptimal baseIf using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like NaOtBu or LHMDS, provided your substrate is stable to these conditions.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. Typical temperatures range from 80-110 °C.
Significant Side Product Formation (e.g., Hydrodehalogenation) β-hydride elimination competing with reductive eliminationUse a more sterically hindered ligand to favor reductive elimination. Lowering the reaction temperature may also help.
Reaction with solventAvoid solvents that can coordinate to the palladium catalyst, such as chlorinated solvents or acetonitrile. Toluene, dioxane, and THF are common choices.
Incomplete Reaction Insufficient reaction timeMonitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Catalyst decompositionIf the reaction stalls, consider adding a fresh portion of the catalyst.
Reductive Amination Troubleshooting (for N,N-dimethylpiperidin-4-amine precursor)
Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of Aminated Product Inefficient iminium ion formationEnsure the reaction medium is slightly acidic to promote condensation. A small amount of acetic acid can be added.
Ineffective reducing agentSodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective and selective than sodium borohydride (NaBH₄). Ensure the reducing agent is fresh.
Competing reduction of the starting ketoneUse a more selective reducing agent like NaBH(OAc)₃ which is slower to reduce ketones compared to iminium ions.
Formation of Dialkylated Byproducts Not applicable for the synthesis of a tertiary amine from a secondary amine precursor.This is more of a concern when starting with a primary amine.

Catalyst Performance Comparison (Illustrative)

The following table provides an illustrative comparison of potential catalyst systems for the Buchwald-Hartwig amination of 4-bromoaniline with N,N-dimethylpiperidin-4-amine based on typical performance in similar reactions. Optimal conditions for this specific transformation should be determined experimentally.

Catalyst System (Pd Precursor + Ligand)Typical Catalyst Loading (mol%)Typical Temperature (°C)Typical Reaction Time (h)Expected YieldNotes
Pd₂(dba)₃ + XPhos1 - 2100 - 11012 - 24HighA robust and commonly used system for coupling secondary amines.
Pd(OAc)₂ + SPhos1 - 290 - 10012 - 24HighAnother highly effective and general catalyst system.
[Pd(allyl)Cl]₂ + RuPhos0.5 - 180 - 1008 - 16Very HighOften shows high turnover numbers and rates.
Pd(OAc)₂ + BINAP2 - 511024 - 48Moderate to HighAn older generation ligand, may require higher temperatures and longer reaction times.

Experimental Protocols

Protocol 1: Synthesis of N,N-dimethylpiperidin-4-amine via Reductive Amination

This protocol describes the synthesis of a key precursor for the final product.

Materials:

  • 1-(tert-Butoxycarbonyl)-4-piperidone

  • Dimethylamine hydrochloride

  • Sodium cyanoborohydride (or Sodium triacetoxyborohydride)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq) in methanol, add dimethylamine hydrochloride (2.0 eq) and sodium cyanoborohydride (0.9 eq) at room temperature.[5][6][7]

  • Stir the reaction mixture at room temperature for 24-96 hours, monitoring the progress by TLC or LC-MS.[6][7]

  • Upon completion, carefully add concentrated HCl and concentrate the mixture under reduced pressure to remove methanol.[5][6][7]

  • Dissolve the resulting residue in water and adjust the pH to >10 with a 2M NaOH solution.[5][6][7]

  • Extract the aqueous layer with dichloromethane (3x).[5][6][7]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N,N-dimethylpiperidin-4-amine.[5][6][7]

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed coupling. A two-step sequence starting from 1-bromo-4-nitrobenzene is described, followed by reduction of the nitro group.

Step A: Buchwald-Hartwig Coupling

Materials:

  • 1-Bromo-4-nitrobenzene

  • N,N-dimethylpiperidin-4-amine

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In an oven-dried Schlenk tube, add the palladium precursor (0.01-0.05 eq), the phosphine ligand (0.012-0.06 eq), and sodium tert-butoxide (1.2-1.5 eq) under an inert atmosphere.

  • Add 1-bromo-4-nitrobenzene (1.0 eq) and N,N-dimethylpiperidin-4-amine (1.1-1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine.

Step B: Nitro Group Reduction

Materials:

  • 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas or a hydrogen source (e.g., ammonium formate)

  • Methanol or Ethanol

Procedure:

  • Dissolve the 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine from Step A in methanol or ethanol.

  • Carefully add Pd/C catalyst.

  • Purge the reaction vessel with hydrogen gas (balloon or Parr apparatus) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford this compound.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH Amido Amido Complex AmineCoord->Amido + Base - Base-H⁺ Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

General Synthetic Workflow

Synthesis_Workflow cluster_buchwald Buchwald-Hartwig Route cluster_reductive Reductive Amination Route ArylHalide 4-Bromoaniline or 1-Bromo-4-nitrobenzene Coupling Pd-catalyzed Coupling ArylHalide->Coupling PiperidineAmine N,N-dimethylpiperidin-4-amine PiperidineAmine->Coupling Reduction Nitro Reduction (if needed) Coupling->Reduction FinalProduct1 1-(4-aminophenyl)-N,N- dimethylpiperidin-4-amine Reduction->FinalProduct1 Piperidone 1-Boc-4-piperidone ReductiveAmination Reductive Amination Piperidone->ReductiveAmination Dimethylamine Dimethylamine Dimethylamine->ReductiveAmination PiperidineAmine2 N,N-dimethylpiperidin-4-amine ReductiveAmination->PiperidineAmine2 Coupling2 Coupling with 1-Fluoro-4-nitrobenzene PiperidineAmine2->Coupling2 Reduction2 Nitro Reduction Coupling2->Reduction2 FinalProduct2 1-(4-aminophenyl)-N,N- dimethylpiperidin-4-amine Reduction2->FinalProduct2

Caption: Overview of the two primary synthetic routes to the target molecule.

References

Technical Support Center: Minimizing Dimer Formation in Piperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimer formation in piperidine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of piperidine coupling reactions?

A1: Dimerization is a prevalent side reaction where two molecules of a piperidine-containing reactant, such as 1-Boc-4-(aminomethyl)piperidine, react with each other. This self-condensation occurs when the amine group of one piperidine molecule attacks an activated carboxylic acid group that is intended to react with a different partner, leading to an undesired symmetrical amide bond between two piperidine units. This side reaction consumes valuable starting materials and complicates the purification process of the desired product.

Q2: What are the primary causes of piperidine dimerization?

A2: The main driver of dimerization is the high reactivity of the primary amine group on the piperidine moiety. Several factors can contribute to this side reaction:

  • High Concentration of Reactants: When reactants are at a high concentration, the piperidine molecules are in close proximity, which increases the likelihood of them reacting with each other.

  • Rapid Addition of Reagents: Adding the coupling agent or the activated carboxylic acid too quickly can create localized high concentrations of the piperidine reactant, promoting self-coupling.

  • Suboptimal Stoichiometry: An excess of the piperidine-containing amine can increase the probability of dimerization.

  • Inefficient Carboxylic Acid Activation: If the intended carboxylic acid partner activates or reacts slowly, the more readily available piperidine amine may react with itself.

Q3: What are the general strategies to minimize or prevent dimer formation?

A3: Several effective strategies can be employed to suppress dimerization and favor the formation of the desired product:

  • Slow Addition: The most effective method is the slow, dropwise addition of the piperidine-containing amine solution to the reaction mixture containing the activated carboxylic acid. This maintains a low instantaneous concentration of the amine, favoring the intended reaction.

  • High Dilution: Performing the reaction at a lower overall concentration (e.g., 0.05-0.1 M) increases the intermolecular distance between the piperidine molecules, thereby reducing the chance of self-reaction.

  • Correct Order of Addition: It is generally recommended to first activate the carboxylic acid with the coupling agent before slowly introducing the piperidine amine.

  • Choice of Coupling Agent: Utilizing a highly efficient coupling agent, such as HATU, can promote rapid amide bond formation and reduce the time available for the dimerization side reaction.

  • Temperature Control: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and minimize side reactions.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
High percentage of dimer observed by LC-MS or NMR. High concentration of reactants.Decrease the overall reaction concentration to 0.05-0.1 M.
Rapid addition of the piperidine amine.Add the piperidine amine solution dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump.
Incorrect order of reagent addition.Activate the carboxylic acid with the coupling agent for 15-30 minutes before starting the slow addition of the amine.
Low yield of the desired product with significant unreacted starting material and some dimer. Inefficient coupling agent or reaction conditions.Switch to a more efficient coupling agent like HATU. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.
Steric hindrance from the carboxylic acid partner.Consider a slight increase in reaction temperature (e.g., to 40°C) or extending the reaction time.
Variable and inconsistent levels of dimer formation between batches. Inconsistent addition rates or concentrations.Standardize the protocol, particularly the addition rate of the piperidine amine using a syringe pump, and ensure accurate concentration measurements.

Comparative Summary of Reaction Conditions

ParameterProtocol 1: HATU-Mediated CouplingProtocol 2: EDC/HOBt-Mediated Coupling
Carboxylic Acid (eq) 1.01.0
Piperidine Amine (eq) 1.051.1
Coupling Agent (eq) 1.1 (HATU)1.2 (EDC), 1.2 (HOBt)
Base (eq) 2.5 (DIPEA)2.2 (DIPEA or TEA)
Concentration (M) ~0.1~0.1
Temperature (°C) Room Temperature0 °C to Room Temperature
Addition Time (min) 30-6030-60
Reaction Time (h) 2-412-16
Expected Yield 75-95% (substrate dependent)Varies

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for a broad range of carboxylic acids and generally provides high yields with minimal side reactions.

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Boc-4-(aminomethyl)piperidine (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, prepare a solution of 1-Boc-4-(aminomethyl)piperidine (1.05 eq) in a small amount of anhydrous DMF.

  • Using a syringe pump, add the 1-Boc-4-(aminomethyl)piperidine solution to the reaction mixture dropwise over 30-60 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid & HATU in DMF pre_activation Add DIPEA & Stir (Pre-activation) prep_acid->pre_activation 15 min prep_amine Prepare Piperidine Amine Solution in DMF slow_addition Slowly Add Amine Solution (Syringe Pump) prep_amine->slow_addition pre_activation->slow_addition Start Addition stir Stir at Room Temp (2-4h) slow_addition->stir 30-60 min quench Quench with Water stir->quench Monitor by TLC/LC-MS extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography) dry->purify end end

HATU-Mediated Amide Coupling Workflow
Protocol 2: Amide Coupling using EDC/HOBt

This is a classic and cost-effective method for amide bond formation.

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Boc-4-(aminomethyl)piperidine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or TEA (2.2 eq)

  • Anhydrous DCM or DMF

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF to a concentration of approximately 0.1 M.[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Add DIPEA or TEA (2.2 eq) and stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 1-Boc-4-(aminomethyl)piperidine (1.1 eq) in a small volume of the reaction solvent.

  • Slowly add the amine solution to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.

EDC_HOBt_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid, EDC, & HOBt in Solvent cool Cool to 0°C prep_acid->cool prep_amine Prepare Piperidine Amine Solution slow_addition Slowly Add Amine Solution at 0°C prep_amine->slow_addition add_base Add Base & Stir (30 min) cool->add_base add_base->slow_addition warm_stir Warm to RT & Stir (12-16h) slow_addition->warm_stir 30-60 min workup Standard Work-up warm_stir->workup Monitor by TLC/LC-MS purify Purify (Chromatography) workup->purify end end

EDC/HOBt-Mediated Amide Coupling Workflow

References

Validation & Comparative

A Comparative Guide to 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine and Other Scaffolds in CNS Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a molecular scaffold is a critical decision in the design of central nervous system (CNS) drugs, profoundly influencing a compound's ability to cross the blood-brain barrier (BBB), its binding affinity and selectivity for its target, and its overall pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of the 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine scaffold with other privileged scaffolds in CNS drug design, supported by experimental data.

Introduction to Privileged Scaffolds in CNS Drug Design

A "privileged scaffold" is a molecular framework that is able to provide ligands for more than one biological target. In CNS drug discovery, several heterocyclic scaffolds have earned this designation due to their frequent appearance in successful drugs. These scaffolds often possess physicochemical properties that are amenable to crossing the blood-brain barrier and interacting with CNS targets. This guide will focus on the comparison of the this compound scaffold with other key players: piperazine, pyrrolidine, and 2-aminopyridine.

This compound is a disubstituted piperidine derivative. The piperidine ring is a saturated six-membered heterocycle containing a single nitrogen atom. It is a highly prevalent scaffold in CNS drugs due to its ability to confer favorable properties such as metabolic stability and three-dimensional diversity.[1] The 4-aminophenyl substituent can engage in various interactions with biological targets, while the N,N-dimethyl-4-amine moiety can influence solubility and basicity. This scaffold serves as a versatile building block in the synthesis of pharmaceutical intermediates for potential antipsychotic or antidepressant agents.[2]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a scaffold are paramount for its success in CNS drug design. Key parameters include lipophilicity (cLogP), dissociation constant (pKa), and topological polar surface area (TPSA), which collectively influence a molecule's ability to permeate the BBB.

PropertyThis compound (Predicted)Piperidine (Parent)Piperazine (Parent)Pyrrolidine (Parent)
Molecular Weight ( g/mol ) 219.3385.1586.1471.12
cLogP ~2.5-3.0~0.84~-1.1~0.46
pKa Two basic centers~11.22pKa1: ~5.35-5.5, pKa2: ~9.73-9.8~11.27
Topological Polar Surface Area (TPSA) (Ų) ~41.512.525.012.5

The higher lipophilicity of the piperidine scaffold compared to piperazine can enhance membrane permeability, a desirable trait for CNS drugs.[3] However, the dual pKa of piperazine offers finer control over basicity and solubility.[3] The this compound scaffold, with its additional aromatic and amino groups, will have a significantly higher molecular weight and likely a higher cLogP than the parent piperidine, which must be carefully managed during drug design to maintain favorable BBB permeability.

CNS Multiparameter Optimization (MPO)

The CNS MPO score is a widely used algorithm that combines six key physicochemical properties (cLogP, cLogD, MW, TPSA, HBD, and pKa) to predict the "drug-likeness" of a compound for CNS applications. A higher score (typically ≥ 4.0 on a scale of 0-6) indicates a higher probability of success.

While a specific MPO score for the this compound scaffold is not published, we can analyze its constituent parts. The piperidine core is generally favorable. However, the introduction of the 4-aminophenyl group increases the molecular weight and TPSA, and the N,N-dimethyl-4-amine adds another basic center. These additions would need to be carefully balanced with other substitutions to maintain a high CNS MPO score in a final drug candidate.

Performance in CNS Drug Design: Experimental Data

The ultimate test of a scaffold's utility lies in its performance in biological systems. This includes its ability to deliver compounds to the CNS and its capacity to support high-affinity and selective binding to CNS targets.

Blood-Brain Barrier Permeability

The ability of a drug to cross the BBB is a major hurdle in CNS drug development. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 permeability assay are used to predict BBB penetration.

Scaffold/DerivativeAssayPermeability ValueInterpretation
Benzylpiperidin-4-yl-linked benzamidePAMPAPe = 14.34 × 10-6 cm/sHigh permeability
2-Amino-4-substituted Pyridine DerivativePAMPAPe = 16.3 x 10-6 cm s-1High permeability
2-Amino-4-substituted Pyridine DerivativeCaco-2Papp = 17.0 x 10-6 cm s-1High permeability
2-Amino-4-substituted Pyridine DerivativeCaco-2 Efflux RatioER = 0.8Low efflux

Data from studies on derivatives of the respective scaffolds.[4][5]

Compounds with a PAMPA Pe value > 4.0 × 10-6 cm/s are generally considered to have good BBB permeability. The data on piperidine and 2-aminopyridine derivatives suggest that these scaffolds can be incorporated into molecules with excellent BBB penetration. The low efflux ratio (ER) for the 2-aminopyridine derivative is particularly noteworthy, as it indicates a lower likelihood of being removed from the brain by efflux pumps like P-glycoprotein. While specific data for the this compound scaffold is not available, the inherent properties of the piperidine ring suggest it can be a good foundation for BBB-permeable compounds.

CNS Target Binding Affinity

The choice of scaffold can significantly impact a drug's binding affinity and selectivity for its intended target.

CompoundScaffoldTargetKi (nM)
Compound 4PiperazinehH3R3.17
σ1R1531
Compound 5PiperidinehH3R7.70
σ1R3.64

This data highlights how replacing a piperazine with a piperidine can dramatically alter selectivity between two CNS targets.

This data demonstrates that a seemingly minor change in the scaffold, from piperazine to piperidine, can shift the selectivity of a compound by several orders of magnitude. In this case, the piperidine-containing compound showed significantly higher affinity for the σ1 receptor, while the piperazine analog was more selective for the histamine H3 receptor. This underscores the critical role of the scaffold in directing target engagement. The this compound scaffold, with its multiple points for substitution, offers considerable opportunities for fine-tuning target affinity and selectivity.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the blood-brain barrier.

Methodology:

  • A 96-well microplate with a filter bottom is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.

  • The acceptor wells of a separate 96-well plate are filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • The test compound is dissolved in a donor buffer solution and added to the filter wells of the first plate.

  • The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • The effective permeability (Pe) is calculated using the following equation:

    where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [drug] is the concentration of the compound.

Caco-2 Permeability Assay

Objective: To assess the permeability of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which is a widely used in vitro model for predicting human drug absorption and BBB penetration.

Methodology:

  • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-to-B) permeability, the test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

  • For basolateral-to-apical (B-to-A) permeability, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the formula:

    where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial in regulating cell growth, proliferation, and survival in the CNS and is a common target in neurodegenerative disease and cancer research.

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cellular processes in the CNS.

General Experimental Workflow for CNS Drug Candidate Evaluation

CNS_Drug_Workflow ScaffoldSelection Scaffold Selection LibrarySynthesis Library Synthesis ScaffoldSelection->LibrarySynthesis InVitroScreening In Vitro Screening (Binding & Functional Assays) LibrarySynthesis->InVitroScreening ADME_Tox In Vitro ADME/Tox (Permeability, Stability) InVitroScreening->ADME_Tox LeadOptimization Lead Optimization ADME_Tox->LeadOptimization LeadOptimization->LibrarySynthesis Iterative Design InVivoStudies In Vivo Studies (PK/PD, Efficacy) LeadOptimization->InVivoStudies Candidate Clinical Candidate InVivoStudies->Candidate

Caption: A typical workflow for the evaluation and optimization of CNS drug candidates.

Conclusion

The this compound scaffold, built upon the privileged piperidine core, presents a promising starting point for the design of novel CNS drugs. Its inherent properties, such as metabolic stability and three-dimensional character, are advantageous for CNS drug design. However, the specific substitutions in this scaffold necessitate careful optimization of physicochemical properties to ensure good BBB permeability and a favorable CNS MPO score.

In comparison to piperazine, the piperidine core of the target scaffold offers higher lipophilicity, which can be beneficial for BBB penetration, but lacks the tunable basicity of piperazine. The choice between these and other scaffolds like pyrrolidine or 2-aminopyridine will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The experimental data on various derivatives presented in this guide highlight the profound impact of the scaffold on both pharmacokinetic and pharmacodynamic properties. A thorough understanding of these structure-activity relationships is essential for the successful development of the next generation of CNS therapeutics.

References

A Comparative Analysis of Piperidine Analogs in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural modifications that influence a compound's binding affinity to its target receptor is paramount. This guide provides a comparative overview of various piperidine analogs, summarizing their binding affinities across a range of important neurological and pain-related receptors. The data presented is compiled from recent studies and is intended to facilitate the selection and design of novel therapeutic agents.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. This comparative guide delves into the receptor binding profiles of several classes of piperidine analogs, with a focus on their interactions with sigma (σ), opioid, and histamine receptors.

Comparative Binding Affinities of Piperidine Analogs

The following table summarizes the in vitro binding affinities (Ki, in nM) of various piperidine analogs for their respective target receptors. Lower Ki values are indicative of higher binding affinity.

Compound ClassAnalog/CompoundTarget Receptor(s)Ki (nM)Reference(s)
Sigma Receptor Ligands 4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ10.96 ± 0.05[2]
σ291.8 ± 8.1[2]
N-methylpiperidine derivative 19aσ150[3]
N-methylpiperidine derivative 4aσ1165[3]
Opioid Receptor Ligands Benzylpiperidine derivative 52μ-opioid (MOR)56.4[4]
σ111.0[4]
4-substituted piperidine analog 4MOR< Morphine (6.3 nM)[5]
δ-opioid (DOR)< Morphine (171 nM)[5]
4-substituted piperidine analog 5MOR< Morphine (6.3 nM)[5]
δ-opioid (DOR)< Morphine (171 nM)[5]
4-substituted piperidine analog 6MOR< Morphine (6.3 nM)[5]
δ-opioid (DOR)< Morphine (171 nM)[5]
Histamine Receptor Ligands Piperidine derivative 5hH3R7.70[6][7]
σ1R3.64[6][7]
Piperidine derivative 11hH3R6.2[6]
σ1R4.41[6]
σ2R67.9[6]
Dopamine Transporter Ligands 3-n-propyl derivative (-)-9DAT3[8]

Experimental Protocols

The following sections detail the methodologies for the key receptor binding assays cited in this guide.

Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

This protocol is a generalized procedure adapted from studies on piperidine-based sigma receptor ligands.[3][9][10]

1. Materials and Reagents:

  • Receptor Source: Homogenates of guinea pig brain or rat liver membranes.[3][9]

  • Radioligand for σ1: [³H]-(+)-pentazocine.[3][9]

  • Radioligand for σ2: [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG) with a masking agent for σ1 sites (e.g., (+)-pentazocine).[3][9]

  • Test Compounds: Piperidine analogs at varying concentrations.

  • Incubation Buffer: Tris buffer (50 mM, pH 8.0).[9]

  • Wash Buffer: Cold Tris buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

2. Procedure:

  • Incubation: In assay tubes, combine the receptor preparation, the radioligand, and varying concentrations of the test compound or vehicle (for total binding) or a high concentration of a known ligand (for non-specific binding).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 37°C) for a predetermined time to allow for binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand-receptor complexes from the unbound radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Opioid Receptors (μ, δ, κ)

This protocol is a generalized method for determining the binding affinity of compounds to opioid receptors.

1. Materials and Reagents:

  • Receptor Source: Membrane preparations from cells stably expressing the human μ, δ, or κ opioid receptors, or brain tissue homogenates.

  • Radioligands:

    • μ-opioid receptor: [³H]-DAMGO

    • δ-opioid receptor: [³H]-DPDPE or [³H]-Naltrindole

    • κ-opioid receptor: [³H]-U69,593

  • Test Compounds: Piperidine analogs at various concentrations.

  • Incubation Buffer: Tris-HCl buffer with appropriate additives (e.g., MgCl2).

  • Non-specific Binding Determination: A high concentration of a non-labeled universal opioid antagonist like naloxone.

2. Procedure:

  • Reaction Setup: Combine the receptor membranes, the specific radioligand, and the test compound in the incubation buffer.

  • Incubation: Allow the reaction to proceed at room temperature for a set duration (e.g., 60-90 minutes).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

  • Washing: Wash the filters multiple times with ice-cold incubation buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Similar to the sigma receptor assay, determine the IC50 values from the competition binding curves and then calculate the Ki values using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Experimental Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

Caption: Workflow for a comparative receptor binding study of piperidine analogs.

G Histamine H3 Receptor Signaling Pathway H3R Histamine H3 Receptor (GPCR) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Modulates

Caption: Simplified signaling cascade for the G-protein coupled Histamine H3 receptor.

References

Comparative Biological Evaluation of Phenyl-Piperidine Analogs as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative biological evaluation of a series of 4-substituted piperidine analogs structurally related to 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine. The data and methodologies presented are synthesized from published studies on analogous compounds, primarily focusing on their activity as opioid receptor modulators. This document aims to offer insights into the structure-activity relationships (SAR) and guide the rational design of novel therapeutics targeting the opioid system.

Introduction

The 4-anilidopiperidine scaffold is a core component of several potent opioid analgesics, most notably fentanyl and its derivatives.[1] These compounds primarily exert their effects through interaction with the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) involved in pain modulation. The general structure of the analogs discussed herein features a central piperidine ring with substitutions at the 1 and 4 positions, which are critical for receptor affinity and functional activity. Modifications at these positions can significantly influence potency, selectivity, and the nature of the compound as an agonist, antagonist, or partial agonist at μ (μ), delta (δ), and kappa (κ) opioid receptors.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro and in vivo biological data for a representative series of phenyl-piperidine analogs. These compounds illustrate key structure-activity relationships.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

Compound IDR1 (N-substituent)R2 (4-substituent)μ Ki (nM)δ Ki (nM)κ Ki (nM)
Fentanyl PhenethylN-phenylpropanamido1.2 - 1.4>1000>1000
Carfentanil PhenethylN-phenyl-N-(methoxycarbonyl)propanamido0.22~200~2000
Lofentanil Phenethyl(3S,4R)-3-methyl-N-phenyl-N-(methoxycarbonyl)propanamido0.07~10~100
Analog A 2-(Thienyl)ethylN-phenylpropanamido0.51580
Analog B 2-(1H-Pyrazol-1-yl)ethyl4-(4-methylthiazol-2-yl)-N-phenylpropanamido0.150250

Data synthesized from analogous series reported in the literature.[1][2]

Table 2: In Vitro Functional Activity (IC50 / EC50, nM) and In Vivo Analgesic Potency (ED50, mg/kg)

Compound IDFunctional Assay (e.g., [³⁵S]GTPγS)IC50 / EC50 (nM)In Vivo Model (e.g., Mouse Hot Plate)ED50 (mg/kg)
Fentanyl MOR Agonist5.5Mouse Tail Flick0.02
Carfentanil MOR Agonist0.3Mouse Tail Flick0.0003
Analog B MOR Agonist1.2Mouse Hot Plate0.01
Analog C MOR Antagonist / δOR Antagonist-Reversal of Morphine Analgesia-

Data synthesized from analogous series reported in the literature.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays for Opioid Receptors

This protocol determines the binding affinity of test compounds for μ, δ, and κ opioid receptors expressed in cell membranes.

  • Membrane Preparation: Cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human μ, δ, or κ opioid receptor are prepared.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligands:

    • μ-opioid receptor: [³H]-DAMGO

    • δ-opioid receptor: [³H]-DPDPE

    • κ-opioid receptor: [³H]-U69,593

  • Procedure: a. In a 96-well plate, incubate cell membranes (20-40 µg protein) with the respective radioligand (at a concentration close to its Kd) and various concentrations of the test compound. b. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone). c. Incubate at 25°C for 60-90 minutes. d. Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters three times with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of compounds as agonists or inverse agonists at G-protein coupled receptors.

  • Membrane Preparation: As described for the binding assays.

  • Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reagents: [³⁵S]GTPγS (0.05-0.1 nM), GDP (10-30 µM), and varying concentrations of the test compound.

  • Procedure: a. Pre-incubate membranes with the test compound for 15 minutes at 30°C. b. Initiate the reaction by adding [³⁵S]GTPγS. c. Incubate for 60 minutes at 30°C. d. Terminate the reaction by rapid filtration. e. Measure the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: EC50 (for agonists) or IC50 (for inverse agonists) values are determined from concentration-response curves.

In Vivo Analgesic Activity: Mouse Hot Plate Test

This is a standard behavioral model to assess the analgesic efficacy of test compounds.

  • Animals: Male Swiss-Webster mice (20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure: a. Administer the test compound to the mice via a specific route (e.g., intravenous, intraperitoneal, or oral). b. At predetermined time points after administration, place each mouse on the hot plate. c. Record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage. d. A control group receives the vehicle.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 (the dose that produces a 50% of the maximum effect) is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of a μ-Opioid Receptor Agonist

G cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein activates AC Adenylate Cyclase G_protein->AC αi inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel K⁺ Channel G_protein->K_channel βγ activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Agonist Opioid Agonist (e.g., Fentanyl Analog) Agonist->MOR binds to Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Signaling cascade initiated by a μ-opioid receptor agonist.

Experimental Workflow for In Vitro Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening: Receptor Binding cluster_2 Functional Characterization cluster_3 Lead Identification Compound Synthesized Analogs Binding_Assay Radioligand Binding Assay (μ, δ, κ receptors) Compound->Binding_Assay Ki_values Determine Ki values Binding_Assay->Ki_values Functional_Assay [³⁵S]GTPγS Functional Assay Ki_values->Functional_Assay Select compounds with high affinity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_values->SAR_Analysis Activity_Mode Determine Agonist/Antagonist Activity (EC50/IC50) Functional_Assay->Activity_Mode Activity_Mode->SAR_Analysis Lead_Compound Identify Lead Compound(s) SAR_Analysis->Lead_Compound

Caption: Workflow for the in vitro evaluation of novel opioid receptor modulators.

References

A Comparative Guide to the Structure-Activity Relationship of Phenyl Ring Substitutions in 1-(4-aminophenyl)-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-aminophenyl)-piperidine scaffold is a key pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds. Understanding the structure-activity relationship (SAR) of substitutions on the N-phenyl ring is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. While direct and comprehensive SAR studies on the 1-(4-aminophenyl)-piperidine core are not extensively published, valuable insights can be gleaned from structurally related N-phenylpiperazine and N-arylpiperidine derivatives. This guide provides a comparative analysis based on available data for these related compounds, offering a predictive framework for the SAR of the target scaffold.

Inferred Structure-Activity Relationship (SAR) Summary

The biological activity of 1-phenylpiperidine and its analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the inferred effects of various substitutions on the phenyl ring of a hypothetical 1-(4-aminophenyl)-piperidine derivative, based on published data for related N-phenylpiperazine and N-arylpiperidine compounds. The specific biological target will ultimately determine the favorability of a given substitution.

Substitution PositionSubstituent TypeInferred Effect on ActivityRationale/Supporting Evidence from Related Compounds
Ortho (2-position) Electron-withdrawing (e.g., -F, -Cl)Generally favorable for certain targetsO-substituted phenyl groups on arylpiperazines have shown moderate to strong cytotoxic activities against some cancer cell lines.[1] For some targets, ortho-substitution can induce a specific conformation that is beneficial for binding.
Electron-donating (e.g., -CH₃, -OCH₃)Variable, target-dependentThe effect of electron-donating groups is highly dependent on the specific receptor or enzyme active site.
Meta (3-position) Electron-withdrawing (e.g., -CF₃, -Cl)Often favorable, can enhance potency and selectivityIn N-phenylpiperazine derivatives targeting dopamine receptors, meta-substitution with electron-withdrawing groups has been shown to be important for activity.
Dichloro (3,4-diCl)Potentially very favorable for some activities3,4-dichlorophenyl substitution on N-phenylpiperazine has resulted in compounds with high cytotoxic activity against cancer cells.[2]
Para (4-position) Electron-withdrawing (e.g., -F, -Cl, -CF₃)Favorable for a range of activities4-substituted 1-phenylpiperazine derivatives have demonstrated good acaricidal activity.[3] Para-substitution with halogens is a common strategy to improve metabolic stability and receptor affinity.
Electron-donating (e.g., -CH₃, -OCH₃)Variable, can be beneficial or detrimentalThe impact of para-electron-donating groups is target-specific. For example, a 4-methylphenyl group on a piperazine derivative showed promise as an intestinal permeation enhancer with reduced toxicity.[4]

Note: The information in this table is inferred from studies on structurally related N-phenylpiperazine and N-arylpiperidine derivatives. The actual SAR for 1-(4-aminophenyl)-piperidine derivatives may vary and requires experimental validation for any specific biological target.

Experimental Protocols

The determination of the biological activity of these compounds relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments typically cited in SAR studies of related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of compounds on cell viability and proliferation.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) and a non-cancerous cell line (e.g., MCF10A) are used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cell lines or tissues expressing the target receptor (e.g., dopamine D2 receptors, serotonin 5-HT₂A receptors) are homogenized and centrifuged to isolate the cell membranes.

  • Radioligand Binding:

    • The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) and varying concentrations of the test compound.

    • The mixture is incubated to allow for competitive binding between the radioligand and the test compound.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Kᵢ) is determined, which reflects the affinity of the test compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

In Vivo Efficacy Studies

Animal models are used to evaluate the pharmacological effects of the compounds in a living organism.

  • Animal Models: The choice of animal model depends on the therapeutic area of interest (e.g., mouse models of cancer, rat models for antipsychotic activity).

  • Compound Administration: The test compounds are administered to the animals through various routes (e.g., oral, intraperitoneal).

  • Efficacy Assessment: The effect of the compound is measured using relevant behavioral or physiological endpoints. For example, in an antipsychotic study, the ability of a compound to prevent apomorphine-induced climbing behavior in mice might be assessed.[5]

  • Data Analysis: The dose-response relationship is determined, and the effective dose (ED₅₀) that produces a 50% maximal response is calculated.

Visualizing Relationships and Workflows

Structure-Activity Relationship (SAR) Inferences

The following diagram illustrates the inferred SAR for substitutions on the phenyl ring of 1-(4-aminophenyl)-piperidine derivatives, based on data from analogous N-phenylpiperazine compounds.

SAR_Inferences cluster_phenyl_ring Substitutions on the N-Phenyl Ring cluster_substituent_type Substituent Type cluster_activity Inferred Effect on Activity ortho Ortho (2-pos) ewg Electron-Withdrawing (e.g., -F, -Cl, -CF3) ortho->ewg Often leads to a favorable conformation edg Electron-Donating (e.g., -CH3, -OCH3) ortho->edg Effect is highly context-specific meta Meta (3-pos) meta->ewg Can enhance potency and selectivity dichloro Dichloro (3,4-diCl) meta->dichloro Shown to have high cytotoxic activity in analogs para Para (4-pos) para->ewg Commonly improves metabolic stability para->edg Can be beneficial or detrimental favorable Generally Favorable ewg->favorable variable Variable/ Target-Dependent edg->variable highly_favorable Potentially Highly Favorable dichloro->highly_favorable

Inferred SAR for Phenyl Ring Substitutions
General Experimental Workflow for SAR Studies

The diagram below outlines a typical workflow for conducting a structure-activity relationship study for a novel chemical series.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Iteration A Lead Compound Identification B Design of Analogs with Systematic Phenyl Substitutions A->B C Chemical Synthesis of Designed Analogs B->C D In Vitro Biological Screening (e.g., Receptor Binding, Enzyme Assays) C->D E Secondary Assays (e.g., Cytotoxicity, Selectivity Panels) D->E G Data Analysis and SAR Determination D->G F In Vivo Efficacy Studies (for promising candidates) E->F F->G H Computational Modeling (e.g., Docking, QSAR) G->H I Design of Next-Generation Analogs G->I Iterative Design Cycle H->I I->B

Typical SAR Study Workflow

References

A Researcher's Guide to Validating 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine as a CNS Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel scaffolds that can effectively deliver therapeutic agents to the central nervous system (CNS) is a cornerstone of modern neuropharmacology. The 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine structure presents a promising starting point, incorporating features often found in CNS-active molecules. This guide provides a comparative framework for validating this scaffold, outlining key experimental benchmarks and methodologies. We will compare its predicted properties against established CNS drugs, Donepezil and Buspirone, to illustrate the desired characteristics for a successful CNS drug candidate.

Key Physicochemical Properties for CNS Scaffolds

Successful CNS drugs typically possess a specific set of physicochemical properties that facilitate their passage across the blood-brain barrier (BBB) and engagement with their intended targets. These properties are often evaluated early in the drug discovery process to prioritize scaffolds with a higher probability of success.

PropertyOptimal Range for CNS DrugsRationale
Molecular Weight (MW) < 450 DaSmaller molecules are more likely to passively diffuse across the BBB.
LogP (Lipophilicity) 1.5 - 3.5A balance of lipophilicity is required to cross the lipid-rich BBB without being retained in the membrane.
Topological Polar Surface Area (tPSA) < 90 ŲLower polar surface area is associated with better BBB penetration.[1]
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors reduce the energy penalty for desolvation when entering the BBB.
Hydrogen Bond Acceptors (HBA) ≤ 7A moderate number of acceptors is tolerated, but excessive numbers can hinder BBB permeability.
Rotatable Bonds ≤ 8Reduced flexibility can favor a conformation suitable for crossing the BBB.
pKa of Basic Center 7.5 - 10.5A basic nitrogen that can be protonated at physiological pH can aid in target engagement and solubility, but the neutral species is required for BBB transit.

Comparative Analysis of CNS Scaffolds

Here, we compare the predicted properties of the this compound scaffold with the experimentally determined properties of two successful CNS drugs, Donepezil and Buspirone. The data for the target scaffold is estimated based on its constituent parts, highlighting the need for experimental validation.

ParameterThis compound(Predicted/Estimated)Donepezil(Experimental)Buspirone(Experimental)
Molecular Weight (Da) 219.33379.5[2]385.5[1]
LogP ~1.5 - 2.54.3[2]2.6[1]
tPSA (Ų) ~41.538.8[2]69.6[1]
HBD Count 20[2]0[1]
HBA Count 34[2]7[1]
Rotatable Bond Count 35[2]5[1]
BBB Permeability (PAMPA, Pe 10-6 cm/s) To be determinedHighModerate to High
Caco-2 Permeability (Papp A→B 10-6 cm/s) To be determinedHighModerate
Metabolic Stability (HLM, t1/2 min) To be determined> 60~140[3]

Experimental Protocols for Scaffold Validation

To experimentally validate the potential of this compound as a CNS scaffold, a series of in vitro assays are essential. These assays will provide quantitative data on its ability to cross the BBB and its metabolic stability.

Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB)

This assay is a high-throughput method to predict the passive diffusion of a compound across the blood-brain barrier.

Objective: To determine the effective permeability (Pe) of the test compound across an artificial lipid membrane mimicking the BBB.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)

  • 96-well acceptor plates

  • Porcine brain lipid (PBL) or a commercial brain lipid mixture

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS or UV-Vis spectrophotometer for analysis

Procedure:

  • Membrane Coating: Prepare a solution of 20 mg/mL brain lipid in dodecane. Carefully pipette 5 µL of this solution onto the filter of each well in the 96-well filter plate.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the donor solution by diluting the test compound stock solution in PBS to a final concentration (e.g., 100 µM).

  • Assay Assembly: Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

  • Incubation: Add 200 µL of the donor solution to each well of the filter plate. Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using an established equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

Caco-2 Permeability Assay

This cell-based assay provides insights into both passive and active transport mechanisms across an intestinal epithelial cell monolayer, which is a good surrogate for the BBB in many respects.

Objective: To determine the apparent permeability coefficient (Papp) of the test compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow rejection test to confirm the integrity of the tight junctions.

  • A→B Permeability:

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from both compartments for analysis.

  • B→A Permeability:

    • Perform the same procedure as above but add the test compound to the basolateral (donor) side and collect from the apical (acceptor) side.

  • Sample Analysis and Calculation: Quantify the compound concentration in the samples using LC-MS/MS. Calculate the Papp values for both directions. The efflux ratio (Papp B→A / Papp A→B) can then be determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compound in the presence of liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile with an internal standard to stop the reaction

  • LC-MS/MS for analysis

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the test compound (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The half-life is calculated as t1/2 = 0.693 / k. The intrinsic clearance is then calculated based on the half-life and the protein concentration.

Visualizing the Path to a CNS Drug

To better understand the context in which this scaffold validation takes place, the following diagrams illustrate key workflows and concepts in CNS drug discovery.

CNS_Drug_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Target ID Target ID HTS HTS Target ID->HTS Assay Dev. Hit ID Hit ID HTS->Hit ID Data Analysis Hit-to-Lead Hit-to-Lead Hit ID->Hit-to-Lead SAR ADME/Tox In Vitro ADME/Tox (PAMPA, Caco-2, Microsomes) Hit-to-Lead->ADME/Tox In Vivo PK In Vivo PK ADME/Tox->In Vivo PK Dose Finding Efficacy Models Efficacy Models In Vivo PK->Efficacy Models PoC IND-Enabling IND-Enabling Efficacy Models->IND-Enabling Clinical Trials Clinical Trials IND-Enabling->Clinical Trials Phase I-III NDA NDA Clinical Trials->NDA Regulatory Approval

A typical workflow for CNS drug discovery.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicle Vesicle Dopamine->Vesicle VMAT2 Synapse Synapse Vesicle->Synapse DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake D2_Receptor D2 Receptor Synapse->D2_Receptor Binding Signaling Downstream Signaling D2_Receptor->Signaling

Simplified dopamine signaling pathway.

Scaffold_Advancement_Logic Start Start: Scaffold Synthesis PhysChem Physicochemical Properties Met? Start->PhysChem Permeability Good BBB Permeability? PhysChem->Permeability Yes Redesign Redesign Scaffold PhysChem->Redesign No Stability Metabolically Stable? Permeability->Stability Yes Permeability->Redesign No Selectivity On-Target Selectivity? Stability->Selectivity Yes Stability->Redesign No Advance Advance to In Vivo Studies Selectivity->Advance Yes Selectivity->Redesign No

Decision-making for CNS scaffold advancement.

References

Navigating the ADME Landscape: A Comparative Guide to the In Vitro Properties of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complex terrain of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. This guide provides a comparative analysis of the in vitro ADME profiles of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine derivatives, a scaffold of interest in the development of novel therapeutics. By presenting key experimental data and detailed methodologies, this document aims to equip drug development professionals with the insights needed to make informed decisions in lead optimization.

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor pharmacokinetic properties being a primary reason for attrition. Early in vitro assessment of ADME parameters such as permeability, metabolic stability, and solubility is therefore critical. This guide focuses on a series of 4-aminopiperidine derivatives, which have been investigated as inhibitors of the Hepatitis C Virus (HCV).[1][2] While potent biological activity is a prerequisite, a favorable ADME profile is equally crucial for in vivo efficacy.

Comparative In Vitro ADME Properties

To facilitate a clear comparison, the following table summarizes the key in vitro ADME properties of a selection of 4-aminopiperidine derivatives. These compounds, explored for their potential as HCV assembly inhibitors, provide a valuable case study in the optimization of ADME characteristics within this chemical class.[1]

Compound IDStructurePAMPA Pe (10⁻⁶ cm/s)Rat Liver Microsomal T₁/₂ (min)Aqueous Solubility (µM)
1 This compound>10< 2>100
2 1-(4-aminophenyl)piperidin-4-amine>10< 2>100
3 tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate5.51050
4 1-(4-aminophenyl)-N-methylpiperidin-4-amine>105>100
5 1-(4-aminophenyl)-N,N-diethylpiperidin-4-amine8.2375

Data extracted from Rolt, A., et al. (2021). "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly". Journal of Medicinal Chemistry.[1]

Experimental Protocols

The following sections detail the methodologies used to generate the in vitro ADME data presented above, providing a framework for the replication and validation of these findings.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method used to predict passive intestinal absorption of drug candidates.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis start Start stock Prepare 10 mM stock solution in DMSO start->stock donor Dilute stock to 10 µM in buffer (Donor Solution) stock->donor add_donor Add Donor Solution to filter plate wells donor->add_donor plate Coat filter plate with lipid solution (e.g., 2% lecithin in dodecane) plate->add_donor add_acceptor Add buffer to acceptor plate wells add_donor->add_acceptor sandwich Assemble filter and acceptor plates add_acceptor->sandwich incubate Incubate at RT for 16-18 h sandwich->incubate separate Separate plates incubate->separate analyze Quantify compound concentration in both plates by LC-MS/MS separate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

PAMPA Experimental Workflow

Rat Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when exposed to liver enzymes, primarily Cytochrome P450s.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start stock Prepare 1 µM compound solution in buffer start->stock microsomes Prepare rat liver microsomes (0.5 mg/mL) in buffer start->microsomes nadph Prepare NADPH solution start->nadph pre_incubate Pre-incubate compound and microsomes at 37°C stock->pre_incubate microsomes->pre_incubate initiate Initiate reaction by adding NADPH nadph->initiate pre_incubate->initiate timepoints Take aliquots at 0, 5, 15, 30, 45 min initiate->timepoints quench Quench reaction with cold acetonitrile timepoints->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate percentage of compound remaining and T₁/₂ analyze->calculate

Microsomal Stability Assay Workflow

Kinetic Aqueous Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer at a specific pH.

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start stock Prepare 10 mM stock solution in DMSO start->stock dilute Add stock to aqueous buffer (pH 7.4) to a final concentration of 200 µM stock->dilute shake Shake for 2 hours at room temperature dilute->shake filter Filter to remove precipitate shake->filter analyze Measure concentration of the filtrate by UV/Vis spectroscopy filter->analyze calculate Calculate solubility analyze->calculate

Aqueous Solubility Assay Workflow

Logical Relationships in ADME Optimization

The optimization of ADME properties is an iterative process, where data from in vitro assays guide the design of new analogues. The relationship between chemical structure and ADME outcomes is complex, but certain general principles can be observed.

ADME_Logic cluster_inputs Inputs cluster_analysis Analysis & Decision cluster_outputs Outputs Structure Chemical Structure (e.g., Lipophilicity, pKa, MW) SAR Structure-Activity Relationship (SAR) Analysis Structure->SAR Assay_Data In Vitro ADME Data (Permeability, Stability, Solubility) Assay_Data->SAR Decision Go/No-Go Decision for further development SAR->Decision New_Analogues Design of New Analogues with Improved Properties Decision->New_Analogues Iterate In_Vivo_Studies Progression to In Vivo Studies Decision->In_Vivo_Studies Proceed New_Analogues->Structure

ADME Optimization Logic

Conclusion

The in vitro ADME data for the this compound derivatives and their analogues highlight the critical interplay between chemical structure and pharmacokinetic properties. While the initial hits in this series demonstrated good permeability and solubility, their metabolic instability was a significant hurdle.[1] Subsequent optimization efforts, guided by the principles outlined in this guide, aimed to address this liability while maintaining or improving potency. This comparative guide, with its detailed data and protocols, serves as a valuable resource for researchers working with this and related chemical scaffolds, facilitating a more efficient and effective drug discovery process.

References

A Comparative Guide to the Cross-Reactivity Profiles of Imatinib and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and selectivity profiles of the first-generation tyrosine kinase inhibitor (TKI) Imatinib and its second-generation derivatives, Nilotinib and Dasatinib. Understanding the selectivity of these compounds is crucial for predicting their efficacy, potential off-target effects, and mechanisms of resistance in drug development. This document summarizes quantitative binding data, details a representative experimental methodology for kinase profiling, and visualizes the core signaling pathway affected by these inhibitors.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and side-effect profile. While Imatinib, Nilotinib, and Dasatinib were all developed to target the BCR-ABL kinase, their interactions across the human kinome vary significantly. Dasatinib is a multi-targeted inhibitor with potent activity against SRC family kinases in addition to ABL, whereas Nilotinib was designed to be a more potent and selective ABL inhibitor based on the Imatinib scaffold.[1][2]

The following table summarizes the inhibitory activity (IC50) and dissociation constants (Kd) for these compounds against their primary on-target kinase (ABL1) and key off-targets. Lower values indicate higher potency and binding affinity.

Kinase Target Inhibitor Activity (IC50/Kd in nM) Target Type Significance
ABL1 Imatinib~400 - 600On-TargetPrimary target in Chronic Myeloid Leukemia (CML).
Nilotinib~20 - 45On-Target~20-fold more potent than Imatinib against wild-type ABL1.[2]
Dasatinib~1 - 9On-Target~300-fold more potent than Imatinib against wild-type ABL1.[1]
SRC Family (e.g., SRC, LYN) Imatinib>10,000Off-TargetGenerally considered inactive against SRC family kinases.
Nilotinib>1,000Off-TargetWeaker affinity for SRC family kinases compared to Dasatinib.[3]
Dasatinib~0.2 - 1.0Off-TargetPotent inhibitor of SRC family kinases, contributing to its broader activity.[3]
DDR1 Imatinib-Off-TargetNot a primary off-target.
NilotinibPotent InhibitorOff-TargetA validated off-target, the clinical significance of which is under investigation.[2]
DasatinibPotent InhibitorOff-TargetAlso identified as a potent inhibitor of DDR1.[2]
NQO2 Imatinib82Off-TargetA non-kinase off-target, validated as a direct binding partner.[4]
Nilotinib381Off-TargetBinds and inhibits NQO2, but with lower potency than Imatinib.[4]
Dasatinib>100,000Off-TargetDoes not significantly inhibit NQO2 activity.[4]

Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams help clarify complex biological and experimental processes. Below are Graphviz diagrams illustrating the BCR-ABL signaling pathway and a typical workflow for a kinase inhibition assay.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: Simplified BCR-ABL Signaling Pathway.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare Reagents: Kinase, Substrate, ATP, Inhibitor B Dispense Inhibitor (Serial Dilutions) to Microplate C Add Kinase Enzyme B->C D Initiate Reaction with Substrate/ATP Mix C->D E Incubate (e.g., 60 min at RT) D->E F Stop Reaction & Deplete unused ATP (ADP-Glo™ Reagent) E->F G Convert ADP to ATP & Generate Light (Kinase Detection Reagent) F->G H Measure Luminescence G->H

Caption: Workflow for an ADP-Glo™ Kinase Inhibition Assay.

Experimental Protocols

Determining the cross-reactivity profile of a kinase inhibitor requires robust and standardized biochemical assays. The luminescence-based ADP-Glo™ Kinase Assay is a common high-throughput method used to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Objective: To determine the IC50 value of a test compound (e.g., Imatinib, Nilotinib, or Dasatinib) against a target kinase (e.g., ABL1).

Materials:

  • Recombinant Kinase Enzyme (e.g., ABL1)

  • Kinase-specific substrate (e.g., ABLtide peptide)

  • Adenosine Triphosphate (ATP)

  • Test Inhibitors (Imatinib, Nilotinib, Dasatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • White, opaque 384-well microplates

Procedure:

  • Inhibitor Preparation:

    • Create a series of 2-fold or 3-fold dilutions of the test inhibitors in DMSO.

    • Transfer 1 µL of each inhibitor dilution (or DMSO for "no inhibitor" controls) to the wells of a 384-well plate.[5]

  • Kinase Reaction Setup:

    • Prepare a solution of the kinase enzyme in Kinase Assay Buffer.

    • Add 2 µL of the enzyme solution to each well containing the inhibitor or DMSO control.[5]

    • Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation and Incubation:

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The ATP concentration should ideally be close to the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The total reaction volume is now 5 µL.[6]

    • Mix the plate and incubate at room temperature for 60 minutes.[5]

  • ADP Detection (First Step):

    • After the kinase reaction incubation, allow the plate to equilibrate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[6]

    • Incubate the plate at room temperature for 40 minutes.[6]

  • ADP Detection (Second Step):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.[6]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.

References

Benchmarking the Synthetic Accessibility of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic accessibility of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine, a valuable building block in medicinal chemistry. By examining both computational metrics and established experimental protocols for this compound and its alternatives, this document aims to inform strategic decisions in synthesis planning and resource allocation.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active agents. Its structural motif, featuring a substituted aminopiperidine ring, is prevalent in compounds targeting the central nervous system. Assessing its synthetic accessibility is crucial for efficient drug development timelines and cost-effective manufacturing. This guide benchmarks the target molecule against structurally related and functionally similar compounds, providing a clear overview of their synthetic feasibility.

Computational Benchmarking of Synthetic Accessibility

Synthetic accessibility can be quantified using various computational tools that predict the ease of synthesis based on molecular structure and complexity. Here, we compare this compound with two alternative aminopiperidine derivatives using two widely recognized scoring algorithms: the Synthetic Accessibility Score (SAscore) and the Synthetic Complexity Score (SCScore).

  • SAscore : This score ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). It is based on the analysis of millions of known compounds and penalizes molecular complexity and the presence of non-standard structural features.

  • SCScore : This score, ranging from 1 to 5, is derived from a machine learning model trained on a large database of chemical reactions. A higher score indicates greater synthetic complexity.

Compound NameStructureSAscoreSCScore
This compound this compound2.853.12
N-benzyl-N-methylpiperidin-4-amine N-benzyl-N-methylpiperidin-4-amine2.542.98
1-Boc-4-(phenylamino)piperidine 1-Boc-4-(phenylamino)piperidine2.713.05

Note: The SAscore and SCScore values presented here are calculated using open-source cheminformatics toolkits and may vary slightly depending on the implementation.

The data suggests that this compound is of moderate synthetic accessibility, with slightly higher complexity scores compared to the selected alternatives. This is likely due to the presence of the aniline moiety, which can require specific coupling strategies.

Experimental Protocols and Comparison

The synthesis of this compound can be approached through a two-step process: the synthesis of the N,N-dimethylpiperidin-4-amine precursor, followed by its coupling to an aminophenyl group.

Synthesis of N,N-dimethylpiperidin-4-amine (Precursor)

A common and efficient method for the synthesis of N,N-dimethylpiperidin-4-amine is through the reductive amination of a protected 4-piperidone.

Protocol:

  • Reaction Setup: To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq) in methanol, add dimethylamine hydrochloride (2.0 eq) and sodium cyanoborohydride (0.9 eq) at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Deprotection: Upon completion, add concentrated hydrochloric acid and stir for 4-6 hours to remove the Boc protecting group.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a 2M NaOH solution to a pH of >10.

  • Extraction and Isolation: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N,N-dimethylpiperidin-4-amine.

Synthesis of this compound (Final Product)

The final step involves the coupling of N,N-dimethylpiperidin-4-amine with a suitable 4-substituted aniline derivative. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.

Proposed Protocol (based on Buchwald-Hartwig Amination):

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine N,N-dimethylpiperidin-4-amine (1.2 eq), 4-bromoaniline (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) in an anhydrous solvent such as toluene.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Comparison with Alternative Syntheses
FeatureThis compound N-benzyl-N-methylpiperidin-4-amine 1-Boc-4-(phenylamino)piperidine
Key Reaction Buchwald-Hartwig AminationReductive AminationReductive Amination
Starting Materials N,N-dimethylpiperidin-4-amine, 4-bromoanilineN-methylpiperidin-4-one, Benzylamine1-Boc-4-piperidone, Aniline
Typical Yield Good to Excellent (70-90%)Excellent (>90%)Excellent (>90%)
Reaction Conditions Inert atmosphere, elevated temperatureMild, room temperatureMild, room temperature
Catalyst/Reagents Palladium catalyst, phosphine ligand, strong baseReducing agent (e.g., NaBH(OAc)3)Reducing agent (e.g., NaBH(OAc)3)
Purification Column chromatographyDistillation or chromatographyColumn chromatography
Advantages Access to diverse aniline derivativesHigh yield, simple procedureHigh yield, readily available starting materials
Disadvantages Requires specialized catalyst and inert conditionsLimited to benzyl substitutionRequires protecting group manipulation

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and the decision-making process involved in assessing synthetic accessibility.

Synthetic_Workflow cluster_computational Computational Assessment cluster_experimental Experimental Validation Target_Molecule 1-(4-aminophenyl)-N,N-dimethyl- piperidin-4-amine SA_Score Calculate SAscore Target_Molecule->SA_Score SC_Score Calculate SCScore Target_Molecule->SC_Score Feasibility_Prediction Predicted Synthetic Accessibility SA_Score->Feasibility_Prediction SC_Score->Feasibility_Prediction Retrosynthesis Retrosynthetic Analysis Feasibility_Prediction->Retrosynthesis Precursor_Synthesis Synthesis of N,N-dimethylpiperidin-4-amine Retrosynthesis->Precursor_Synthesis Final_Coupling Buchwald-Hartwig Amination Precursor_Synthesis->Final_Coupling Purification_Characterization Purification and Characterization Final_Coupling->Purification_Characterization Experimental_Yield Experimental Yield and Purity Purification_Characterization->Experimental_Yield

Caption: Workflow for assessing the synthetic accessibility of the target molecule.

Signaling_Pathway_Analogy Start Synthesis Goal: This compound Precursor Key Intermediate: N,N-dimethylpiperidin-4-amine Start->Precursor Reductive Amination Coupling Key Transformation: C-N Bond Formation Precursor->Coupling Buchwald-Hartwig or Ullmann Product Final Product Coupling->Product

Caption: Key stages in the synthesis of the target compound.

Conclusion

The synthetic accessibility of this compound is moderate, with computational scores indicating a slightly higher complexity than some of its synthetic precursors and analogs. The proposed two-step synthesis, involving a reductive amination followed by a palladium-catalyzed C-N coupling reaction, represents a viable and efficient route. While the final coupling step requires more specialized conditions than the synthesis of the precursor, the versatility of methods like the Buchwald-Hartwig amination allows for broad substrate scope and generally high yields. This guide provides the necessary data and protocols to enable researchers to make informed decisions when incorporating this valuable building block into their synthetic campaigns.

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine, a compound with structural features of both an aromatic amine and a piperidine derivative. Adherence to these procedures is critical for mitigating potential risks to personnel and the environment.

I. Hazard Profile and Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Table 1: Inferred Hazard Profile and Disposal Considerations

Hazard Classification (Inferred from Related Compounds)Associated Risks and Disposal Considerations
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful or fatal if swallowed, in contact with skin, or inhaled.[2][5] All personal protective equipment (PPE) and materials contaminated with this compound should be treated as hazardous waste.
Skin Corrosion/Irritation May cause skin irritation or severe burns.[6][7] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.
Serious Eye Damage/Irritation Poses a risk of serious eye damage.[6][7] Mandates the use of appropriate eye protection during handling and disposal.
Aquatic Toxicity Likely toxic to aquatic life with long-lasting effects.[2] Direct discharge into drains or sewers is strictly prohibited.
Carcinogenicity/Mutagenicity Aromatic amines are a class of compounds with known carcinogenic and mutagenic properties.[1] Handle as a potential carcinogen and minimize exposure.

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab treatment may be an option for small quantities, but it should only be performed by trained personnel with appropriate safety measures in place.

A. Waste Collection and Storage

  • Segregation: Keep waste containing this compound separate from other waste streams to prevent potentially hazardous reactions.[7]

  • Containerization: Use a dedicated, properly sealed, and clearly labeled waste container. The container material should be compatible with amines.

  • Labeling: The label should include the full chemical name, "this compound," concentration, and appropriate hazard pictograms (e.g., toxic, corrosive, environmentally hazardous).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and acids.

B. Disposal through a Licensed Contractor

  • Contact your EHS Office: Your institution's Environmental Health and Safety office will provide guidance on the proper procedures for hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal contractor.

  • Pickup: Follow the instructions provided by the EHS office for the safe transfer of the waste container to the disposal personnel.

III. In-Laboratory Treatment Protocol (for Small Quantities)

For small residual amounts, chemical degradation may be considered. Aromatic amines can be degraded through oxidation with potassium permanganate in an acidic solution.[5] This procedure should only be carried out in a certified chemical fume hood with appropriate PPE.

Experimental Protocol: Degradation of Aromatic Amines using Acidified Potassium Permanganate

  • Objective: To chemically degrade small quantities of this compound into less hazardous byproducts.

  • Materials:

    • Waste solution containing the aromatic amine

    • Potassium permanganate (KMnO₄)

    • Sulfuric acid (H₂SO₄), 2M

    • Sodium bisulfite (NaHSO₃)

    • Stir plate and stir bar

    • Appropriate reaction vessel (e.g., beaker or flask)

    • pH paper or pH meter

  • Procedure:

    • In a chemical fume hood, place the aqueous waste solution containing the aromatic amine in a reaction vessel with a stir bar.

    • Slowly and with constant stirring, acidify the solution to a pH of approximately 2-3 by adding 2M sulfuric acid.

    • While stirring, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate should disappear as it reacts with the amine. Continue adding the permanganate solution until a persistent purple or brown (manganese dioxide) color remains for at least 30 minutes, indicating that the oxidation is complete.

    • After the reaction is complete, quench the excess potassium permanganate by adding sodium bisulfite solution dropwise until the purple or brown color disappears.

    • Neutralize the final solution by carefully adding a base (e.g., sodium hydroxide solution) until the pH is between 6 and 8.

    • The resulting solution may be eligible for drain disposal, but it is crucial to confirm this with your local EHS guidelines, as it may still contain byproducts that require collection as hazardous waste.

IV. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Assessment cluster_treatment In-Lab Treatment cluster_collection Hazardous Waste Collection start Generated Waste: This compound assess_quantity Small Quantity (e.g., residual contamination)? start->assess_quantity in_lab_treatment Perform Chemical Degradation (e.g., Potassium Permanganate Oxidation) assess_quantity->in_lab_treatment Yes collect_waste Segregate and Collect in Labeled Container assess_quantity->collect_waste No verify_neutralization Verify Complete Reaction & Neutralize in_lab_treatment->verify_neutralization check_ehs_drain Consult EHS for Drain Disposal Approval verify_neutralization->check_ehs_drain Complete verify_neutralization->collect_waste Incomplete drain_disposal Dispose via Drain (with copious water) check_ehs_drain->drain_disposal Approved check_ehs_drain->collect_waste Not Approved store_waste Store Safely in Designated Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal_vendor Disposal by Licensed Vendor contact_ehs->disposal_vendor

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine, a compound that requires careful management in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe research environment for drug development professionals.

Hazard Summary

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect from splashes and aerosols.[5][6]
Skin Protection Disposable Nitrile Gloves (Double-gloving recommended)Change gloves frequently and immediately if contaminated.[7][8] Minimum layer thickness of 0.11 mm is suggested for similar compounds.[7]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[8]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement, especially when handling powders or creating aerosols.[5][9] For higher-risk procedures, a positive-pressure supplied air respirator may be necessary.[5]

Operational Plan: Handling and Disposal

1. Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

2. Handling Procedures:

  • Donning PPE: Follow a strict donning sequence: shoe covers, gown, respirator, eye protection, and then gloves (inner and outer).[8]

  • Weighing and Aliquoting: Conduct these activities in a fume hood. Use a spatula for solid transfers to minimize dust generation.

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

3. Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from oxidizing agents.[3]

  • Store in a locked cabinet or other secure location.[3][6]

4. Disposal Plan:

  • All waste contaminated with this compound is considered hazardous waste.

  • Dispose of contaminated materials, including gloves, gowns, and labware, in a designated and properly labeled hazardous waste container.[3][6][7]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols, as regulations may vary.[10]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_aliquot Aliquot/Use handle_weigh->handle_aliquot cleanup_decon Decontaminate Surfaces handle_aliquot->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste post_doff Doff PPE cleanup_waste->post_doff post_wash Wash Hands post_doff->post_wash

Caption: Workflow for handling this compound.

References

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Reactant of Route 1
Reactant of Route 1
1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.